CC-3060
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H17N3O5 |
|---|---|
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
4-(1-benzofuran-2-ylmethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C22H17N3O5/c26-18-9-8-16(20(27)24-18)25-21(28)14-5-3-6-15(19(14)22(25)29)23-11-13-10-12-4-1-2-7-17(12)30-13/h1-7,10,16,23H,8-9,11H2,(H,24,26,27) |
InChI-Schlüssel |
GRICLJZNEMDVMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of CC-3060
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CC-3060 is a novel small molecule modulator of the E3 ubiquitin ligase Cereblon (CRBN). It functions as a "molecular glue," inducing the targeted degradation of the transcription factor ZBTB16 (Zinc Finger and BTB Domain Containing 16), also known as Promyelocytic Leukemia Zinc Finger (PLZF). By hijacking the cellular ubiquitin-proteasome system, this compound effectively eliminates ZBTB16, a protein implicated in certain cancers. This document provides a detailed overview of the mechanism of action of this compound, including its effects on signaling pathways, quantitative data on its activity, and the experimental protocols used to elucidate its function.
Core Mechanism: Targeted Protein Degradation
This compound exemplifies the therapeutic potential of targeted protein degradation. Unlike traditional inhibitors that block a protein's function, this compound leads to the complete removal of its target protein, ZBTB16.
The CRL4-CRBN E3 Ubiquitin Ligase Complex
The mechanism of this compound is intrinsically linked to the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, for which Cereblon (CRBN) serves as a substrate receptor.[1] This complex is a key component of the ubiquitin-proteasome system, which is responsible for marking proteins for degradation. The CRL4-CRBN complex consists of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and the substrate receptor CRBN.[2]
This compound as a Molecular Glue
This compound acts as a molecular glue, inducing a novel protein-protein interaction between CRBN and ZBTB16.[3] In the absence of this compound, ZBTB16 is not a natural substrate of the CRL4-CRBN complex. However, when this compound binds to a specific hydrophobic pocket in CRBN, it alters the surface of CRBN, creating a new binding interface for ZBTB16.[2][3] This induced proximity brings ZBTB16 into the vicinity of the E3 ligase machinery.
Ubiquitination and Proteasomal Degradation
Once the ternary complex of CRBN-CC-3060-ZBTB16 is formed, the E3 ligase complex polyubiquitinates ZBTB16. This polyubiquitin chain acts as a signal for the 26S proteasome, the cell's protein degradation machinery, which then recognizes and degrades ZBTB16.[3]
Quantitative Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line | Assay Type | Reference |
| DC50 (ZBTB16 Degradation) | 0.47 nM | HT-1080 | Western Blot | [4] |
DC50 (Degradation Concentration 50) is the concentration of the compound that induces 50% of the maximal degradation of the target protein.
Signaling Pathway
The signaling pathway initiated by this compound leading to the degradation of ZBTB16 is a linear cascade of events.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
ZBTB16 Degradation Assay (Western Blot)
This assay quantifies the reduction in ZBTB16 protein levels in cells treated with this compound.
-
Cell Culture and Treatment: HT-1080 cells are cultured in appropriate media. Cells are seeded in multi-well plates and treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ZBTB16. A loading control antibody (e.g., GAPDH or β-actin) is also used. Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified, and the ZBTB16 levels are normalized to the loading control. The DC50 value is calculated from the dose-response curve.
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the binding affinity of this compound to Cereblon.
-
Reagents: Recombinant purified CRBN-DDB1 complex, a fluorescently labeled CRBN ligand (tracer), and a terbium-labeled anti-tag antibody (e.g., anti-His).
-
Assay Principle: The assay is based on the competition between this compound and the fluorescent tracer for binding to the CRBN-DDB1 complex. When the tracer is bound to the terbium-labeled antibody-CRBN complex, FRET occurs. Unlabeled this compound displaces the tracer, leading to a decrease in the FRET signal.
-
Procedure: The CRBN-DDB1 complex, anti-tag antibody, and fluorescent tracer are incubated in an assay buffer in a microplate. Serial dilutions of this compound are added. After incubation to reach equilibrium, the TR-FRET signal is measured.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (half-maximal inhibitory concentration) can be determined. The binding affinity (Kd) can then be calculated using the Cheng-Prusoff equation.
Quantitative Mass Spectrometry-Based Proteomics
This method provides an unbiased, global view of protein level changes in response to this compound treatment.
-
Sample Preparation: Cells are treated with this compound or vehicle control. Proteins are extracted, digested into peptides (typically with trypsin), and labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer.
-
Data Analysis: The MS data is processed using specialized software to identify and quantify thousands of proteins across the different treatment conditions. The relative abundance of each protein in the this compound-treated samples is compared to the control to identify proteins that are significantly up- or downregulated. ZBTB16 should be identified as a significantly downregulated protein.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the discovery and characterization of a molecular glue degrader like this compound.
Conclusion
This compound is a potent and specific molecular glue that induces the degradation of the transcription factor ZBTB16 through the CRL4-CRBN E3 ubiquitin ligase complex. Its mechanism of action has been well-characterized through a combination of cellular and biochemical assays. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation and drug development. Further investigation into the downstream consequences of ZBTB16 degradation will continue to elucidate the full therapeutic potential of this compound.
References
- 1. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
CC-3060: A Molecular Glue for Targeted Protein Degradation
A Technical Guide for Researchers and Drug Development Professionals
Introduction
CC-3060 is a novel small molecule that functions as a Cereblon (CRBN) E3 ligase modulator, positioning it within the innovative class of drugs known as molecular glues. By hijacking the body's natural protein disposal system, this compound selectively induces the degradation of the transcription factor ZBTB16 (Zinc Finger and BTB Domain Containing 16), also known as Promyelocytic Leukemia Zinc Finger (PLZF). This targeted protein degradation mechanism holds significant therapeutic potential, particularly in the context of certain cancers where ZBTB16 or its fusion proteins are key drivers of disease. This technical guide provides an in-depth overview of the function, mechanism of action, and preclinical data for this compound, tailored for professionals in the fields of research and drug development.
Core Function: Targeted Degradation of ZBTB16
The primary function of this compound is to induce the selective ubiquitination and subsequent proteasomal degradation of the transcription factor ZBTB16.[1][2] It achieves this by acting as a molecular glue, enhancing the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and ZBTB16. This induced proximity leads to the tagging of ZBTB16 with ubiquitin chains, marking it for destruction by the proteasome.
Quantitative Efficacy
The potency of this compound in promoting ZBTB16 degradation has been quantified in cellular assays.
| Cell Line | Parameter | Value | Reference |
| HT-1080 | DC50 (ZBTB16 degradation) | 0.47 nM | [1] |
Table 1: In Vitro Degradation Potency of this compound. The DC50 value represents the concentration of this compound required to induce 50% degradation of the target protein.
Mechanism of Action: A Molecular Glue Approach
This compound exemplifies the "molecular glue" concept of targeted protein degradation. Unlike traditional inhibitors that block the active site of a protein, this compound creates a new protein-protein interaction surface.
Signaling Pathway of this compound-Mediated ZBTB16 Degradation
Caption: this compound binds to Cereblon, inducing the recruitment and ubiquitination of ZBTB16.
The process unfolds as follows:
-
Binding to Cereblon: this compound binds to a specific pocket on the CRBN protein, which is a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).
-
Neo-substrate Recruitment: This binding event alters the surface of CRBN, creating a novel interface that has a high affinity for ZBTB16.
-
Ubiquitination: The induced proximity of ZBTB16 to the E3 ligase complex facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the ZBTB16 protein.
-
Proteasomal Degradation: The polyubiquitinated ZBTB16 is then recognized and degraded by the 26S proteasome, leading to the elimination of the protein from the cell.
Therapeutic Potential in Acute Promyelocytic Leukemia (APL)
A key area of investigation for this compound is in the treatment of a rare subtype of acute promyelocytic leukemia (APL). In these cases, chromosomal translocations can lead to the formation of oncogenic fusion proteins involving ZBTB16, such as ZBTB16-RARA. These fusion proteins are critical drivers of the disease. This compound has been shown to effectively degrade these ZBTB16 fusion proteins, suggesting a potential therapeutic strategy for this patient population.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and development of compounds like this compound. Below are summaries of key experimental protocols.
ZBTB16 Degradation Assay (Western Blot)
This assay is used to quantify the reduction in ZBTB16 protein levels following treatment with this compound.
Logical Workflow for Assessing this compound Activity
Caption: Workflow for determining the degradation potency of this compound in a cellular context.
-
Cell Culture: Plate cells of interest (e.g., HT-1080 or APL patient-derived cells) in appropriate culture vessels and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ZBTB16. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for ZBTB16 and the loading control. Normalize the ZBTB16 signal to the loading control and calculate the percentage of ZBTB16 degradation relative to the vehicle-treated control. The DC50 value can then be determined by plotting the percentage of degradation against the log of the this compound concentration and fitting the data to a dose-response curve.
In Vitro Ubiquitination Assay
This assay confirms that this compound-induced degradation of ZBTB16 is dependent on the ubiquitination machinery.
-
Reaction Setup: In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), ubiquitin, ATP, and the CRL4-CRBN complex in an appropriate reaction buffer.
-
Compound and Substrate Addition: Add this compound or a vehicle control, followed by the addition of recombinant ZBTB16 protein.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
-
Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Analyze the reaction products by Western blotting using an anti-ZBTB16 antibody. The appearance of higher molecular weight bands corresponding to ubiquitinated ZBTB16 in the presence of this compound confirms its mechanism of action.
Preclinical Development and Future Directions
Currently, information regarding the clinical trial status of this compound is not publicly available, suggesting that it is likely in the preclinical phase of development. Further studies will be necessary to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its safety and efficacy in in vivo models of APL and other relevant cancers.
The targeted degradation of transcription factors and oncogenic fusion proteins represents a promising frontier in cancer therapy. This compound, as a potent and selective degrader of ZBTB16, is a valuable tool for further research in this area and holds the potential to be developed into a novel therapeutic for patients with limited treatment options.
Conclusion
This compound is a Cereblon-modulating molecular glue that potently and selectively induces the degradation of the transcription factor ZBTB16. Its mechanism of action, which involves hijacking the ubiquitin-proteasome system, offers a novel therapeutic strategy for diseases driven by ZBTB16 or its oncogenic fusion proteins, such as certain subtypes of acute promyelocytic leukemia. The preclinical data for this compound are promising, and further investigation into its therapeutic potential is warranted. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals poised to explore the expanding landscape of targeted protein degradation.
References
An In-Depth Technical Guide to the CC-3060-Mediated Degradation of ZBTB16
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted degradation of cellular proteins represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to achieve complete removal of disease-driving proteins. This technical guide provides a comprehensive overview of the mechanism of action of CC-3060, a novel molecular glue that induces the degradation of the transcription factor Zinc Finger and BTB Domain Containing 16 (ZBTB16), also known as Promyelocytic Leukemia Zinc Finger (PLZF). ZBTB16 is implicated in various cancers, including acute promyelocytic leukemia (APL), making it a compelling therapeutic target.[1][2] This document details the core degradation pathway, presents key quantitative data, outlines detailed experimental protocols for studying this interaction, and provides visual representations of the underlying molecular and experimental workflows.
Introduction to ZBTB16 and the Role of this compound
ZBTB16 is a transcriptional repressor belonging to the POK (POZ and Krüppel) family of proteins. It plays critical roles in cell cycle progression, differentiation, and development.[2] Dysregulation of ZBTB16 function, often through chromosomal translocations that create fusion proteins like ZBTB16-RARα, is a known driver in certain forms of acute promyelocytic leukemia.[1]
Targeted protein degradation offers a novel strategy to eliminate such oncogenic drivers. This approach utilizes small molecules, termed "molecular glues," to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound is a potent molecular glue that acts as a Cereblon (CRBN) E3 ligase modulator.[1][3][4] By binding to CRBN, this compound creates a novel protein interface that is recognized by ZBTB16, marking it as a "neosubstrate" for the CRL4CRBN E3 ubiquitin ligase complex.[1][3]
The this compound-Mediated ZBTB16 Degradation Pathway
The degradation of ZBTB16 induced by this compound is a multi-step intracellular process. The key events are the formation of a ternary complex, ubiquitination of the target protein, and finally, proteasomal degradation.
-
Ternary Complex Formation: this compound binds to the substrate receptor Cereblon (CRBN), a component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4CRBN). This binding event alters the surface of CRBN, creating a novel binding pocket.
-
Neosubstrate Recruitment: The altered CRBN surface has a high affinity for specific structural features, known as degrons, within the zinc finger domains of the ZBTB16 protein. This leads to the formation of a stable ternary complex, bringing ZBTB16 into close proximity with the E3 ligase machinery.
-
Ubiquitination: Once ZBTB16 is recruited to the CRL4CRBN complex, it is polyubiquitinated. This process involves the enzymatic transfer of multiple ubiquitin molecules to lysine residues on the ZBTB16 surface.
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades ZBTB16 into small peptides, effectively eliminating the protein from the cell.
Quantitative Data
The efficacy of this compound in promoting the degradation of ZBTB16 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative parameters.
Table 1: Degradation Potency and Efficacy of this compound
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Assay Type |
| This compound | ZBTB16 | HT-1080 | 0.47 | >95 | Western Blot |
| This compound | ZBTB16-RARα | 293T | ~1 | >90 | Western Blot |
| This compound | RARα-ZBTB16 | 293T | ~1 | >90 | Western Blot |
DC50: The concentration of the compound required to degrade 50% of the target protein. Dmax: The maximum percentage of protein degradation achieved. Data is compiled from publicly available information and may vary based on experimental conditions.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound-mediated degradation of ZBTB16.
ZBTB16 Degradation Assay via Western Blot
This protocol is designed to quantify the dose-dependent degradation of endogenous or overexpressed ZBTB16 in a cellular context.
References
- 1. researchgate.net [researchgate.net]
- 2. Cereblon Modulators Target ZBTB16 and Its Oncogenic Fusion Partners for Degradation via Distinct Structural Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New approaches for challenging therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-protein-coupled receptors regulate autophagy by ZBTB16-mediated ubiquitination and proteasomal degradation of Atg14L - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction Between Cereblon E3 Ligase and the Molecular Glue CC-3060
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cereblon (CRBN), the substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4), has emerged as a pivotal target in the field of targeted protein degradation. Small-molecule modulators, often termed "molecular glues," can bind to CRBN and induce the degradation of proteins not normally targeted by the native E3 ligase complex. This guide provides a comprehensive technical overview of the interaction between CRBN and CC-3060, a novel investigational molecular glue. This compound has been identified as a potent degrader of the transcription factor ZBTB16 (Zinc Finger and BTB Domain Containing 16), also known as PLZF, and its oncogenic fusion proteins. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and presents visual workflows and pathway diagrams to facilitate a deeper understanding of this important drug-target interaction.
The Cereblon E3 Ligase Complex
Cereblon is a crucial component of the CRL4 E3 ubiquitin ligase complex, which also includes Cullin 4 (CUL4A or CUL4B), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1). In this complex, CRBN functions as the substrate receptor, responsible for recognizing and binding to specific proteins destined for ubiquitination and subsequent degradation by the 26S proteasome. The native substrates of CRBN are involved in various cellular processes, and mutations in the CRBN gene have been linked to intellectual disability.
The discovery that immunomodulatory drugs (IMiDs®), such as thalidomide and its analogs, bind directly to CRBN revolutionized the understanding of their therapeutic effects and unforeseen toxicities. These small molecules act as molecular glues, effectively altering the substrate specificity of CRBN to recruit "neosubstrates" to the E3 ligase complex for degradation. This mechanism is the foundation for the development of a new class of therapeutics called Cereblon E3 Ligase Modulating Drugs (CELMoDs).
This compound: A Novel Cereblon Modulator
This compound is a novel, potent CELMoD that induces the degradation of the transcription factor ZBTB16 and its oncogenic fusion partners, such as ZBTB16-RARα, which are associated with a rare form of acute promyelocytic leukemia.[1][2] By hijacking the CRBN E3 ligase machinery, this compound marks these proteins for destruction, offering a potential therapeutic strategy for diseases driven by these specific oncoproteins.
Mechanism of Action
The binding of this compound to CRBN creates a novel protein-protein interaction surface. This composite surface is recognized by a degron motif within the ZBTB16 protein, specifically engaging with its zinc finger domains.[1][2] This induced proximity between CRBN and ZBTB16 allows the CRL4 E3 ligase complex to polyubiquitinate ZBTB16, targeting it for degradation by the proteasome. This process is illustrated in the signaling pathway diagram below.
Quantitative Data
The potency of a molecular glue is often characterized by its DC50 (concentration for 50% of maximal degradation) and Dmax (maximal degradation) values. While extensive quantitative data for the this compound-CRBN interaction is not publicly available, the following key data point has been reported.
| Compound | Target | Cell Line | Parameter | Value | Reference |
| This compound | ZBTB16 | HT-1080 | DC50 | 0.47 nM | [3] |
Note: Direct binding affinity (Kd) of this compound to CRBN is not publicly available at the time of this writing.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the Cereblon E3 ligase complex.
ZBTB16 Degradation Assay (Western Blot)
This protocol describes how to determine the DC50 of this compound-induced ZBTB16 degradation in a target cell line.
Materials:
-
Target cells (e.g., HT-1080)
-
This compound stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-ZBTB16, Mouse anti-GAPDH (or other loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would span from 1 pM to 10 µM. Include a DMSO vehicle control.
-
Replace the medium with the this compound-containing medium and incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-ZBTB16 at 1:1000 and anti-GAPDH at 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for ZBTB16 and the loading control using image analysis software.
-
Normalize the ZBTB16 signal to the loading control signal for each sample.
-
Plot the normalized ZBTB16 levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic regression curve to determine the DC50 value.
-
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of ZBTB16 in a test tube to confirm that the degradation is dependent on the CRL4-CRBN complex and this compound.
Materials:
-
Recombinant Human E1 enzyme (UBE1)
-
Recombinant Human E2 enzyme (e.g., UBE2D3)
-
Recombinant Human CRL4-CRBN complex (or individual components: CUL4, DDB1, ROC1, CRBN)
-
Recombinant Human ZBTB16 protein (or a specific zinc finger domain)
-
Human Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound and DMSO
-
SDS-PAGE sample buffer
-
Anti-ZBTB16 antibody for Western blotting
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing the common reaction components: E1, E2, CRL4-CRBN complex, Ubiquitin, and ZBTB16 in ubiquitination reaction buffer.
-
Aliquot the master mix into separate tubes.
-
Add this compound (e.g., 1 µM final concentration) to the reaction tubes. Include a DMSO vehicle control and a "-ATP" control.
-
-
Initiation and Incubation:
-
Initiate the reactions by adding ATP (e.g., 2 mM final concentration).
-
Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).
-
-
Termination and Analysis:
-
Stop the reactions by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the samples by Western blotting using an anti-ZBTB16 antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated ZBTB16 should be visible in the presence of this compound and all necessary components.
-
CRBN-Ligand Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of this compound for CRBN. This is a representative protocol, as a specific fluorescently labeled this compound is not commercially available. A common approach is to use a known fluorescently labeled CRBN ligand (e.g., fluorescently-labeled thalidomide) as a probe.[1]
Materials:
-
Recombinant Human CRBN/DDB1 complex
-
Fluorescently-labeled CRBN probe (e.g., Cy5-Thalidomide)
-
This compound and a known CRBN binder (e.g., Pomalidomide) as a positive control
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4)
-
Black, low-binding 384-well plates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
Prepare a solution of the CRBN/DDB1 complex and the fluorescent probe in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.
-
Prepare a serial dilution of this compound and the positive control compound in DMSO.
-
-
Reaction and Incubation:
-
Dispense the this compound dilutions and controls into the wells of the 384-well plate.
-
Add the CRBN/probe mixture to all wells.
-
Incubate the plate at room temperature for a set time (e.g., 60 minutes), protected from light.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization of each well using the microplate reader.
-
The binding of this compound to CRBN will displace the fluorescent probe, leading to a decrease in the polarization signal.
-
Plot the polarization signal against the logarithm of the this compound concentration and fit the data to a competitive binding model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Conclusion
This compound represents a promising molecular glue that effectively co-opts the Cereblon E3 ligase to induce the degradation of the oncoprotein ZBTB16. The high potency of this compound, as demonstrated by its sub-nanomolar DC50 value, underscores the potential of this therapeutic modality. While direct structural and comprehensive binding data for the this compound-CRBN interaction are not yet in the public domain, the experimental protocols and mechanistic understanding presented in this guide provide a robust framework for researchers in the field of targeted protein degradation. Further investigation into the precise structural interactions of the ternary complex and the broader substrate profile of this compound will be critical for its continued development and for the rational design of next-generation molecular glues.
References
In-Depth Technical Guide: CC-3060 as a Molecular Glue for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CC-3060 is a potent and specific molecular glue that induces the degradation of the transcription factor ZBTB16 (Zinc Finger and BTB Domain Containing 16), also known as PLZF (Promyelocytic Leukemia Zinc Finger). By hijacking the E3 ubiquitin ligase Cereblon (CRBN), this compound effectively marks ZBTB16 and its oncogenic fusion proteins, such as ZBTB16-RARα, for proteasomal degradation. This targeted protein degradation offers a promising therapeutic strategy for diseases driven by these proteins, particularly in the context of acute promyelocytic leukemia (APL). This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and detailed experimental protocols relevant to the study of this compound.
Mechanism of Action
This compound functions as a molecular glue, a small molecule that induces a novel protein-protein interaction. In this case, this compound facilitates the interaction between the substrate receptor Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN), and the neosubstrate ZBTB16.
The binding of this compound to CRBN creates a composite interface that is recognized by specific structural motifs, known as degrons, within the zinc finger domains of ZBTB16.[1] This induced proximity leads to the polyubiquitination of ZBTB16 by the E3 ligase complex. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged ZBTB16 protein.[2]
A key aspect of this compound's mechanism is its ability to engage distinct structural degrons on different zinc finger domains of ZBTB16.[3] This nuanced interaction is also effective against oncogenic fusion proteins involving ZBTB16, such as ZBTB16-RARα, which is associated with a rare and aggressive form of APL.[3]
References
An In-depth Technical Guide to CC-3060: A Novel Cereblon E3 Ligase Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
CC-3060 is a novel small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. It functions as a "molecular glue," inducing the degradation of the transcription factor ZBTB16 (Zinc Finger and BTB Domain Containing 16), also known as PLZF (Promyelocytic Leukemia Zinc Finger). By coopting the CRL4^CRBN^ E3 ligase, this compound marks ZBTB16 for proteasomal degradation, offering a promising therapeutic strategy for diseases where ZBTB16 is a key driver, such as certain types of cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Physicochemical Properties
This compound is a potent Cereblon modulator with a defined chemical structure and specific physicochemical characteristics.
Chemical Structure:
The Identification of ZBTB16 as a Neosubstrate of the Novel Cereblon Modulator CC-3060: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the identification and characterization of the transcription factor ZBTB16 (Promyelocytic Leukemia Zinc Finger, PLZF) as a primary neosubstrate of the novel Cereblon (CRBN) E3 ligase modulator, CC-3060. We detail the mechanism of action, experimental protocols for neosubstrate identification, and quantitative data supporting the potent and specific degradation of ZBTB16. This document is intended to serve as a comprehensive resource for researchers in targeted protein degradation, drug discovery, and oncology, with a focus on the therapeutic potential of this compound in malignancies driven by ZBTB16 and its oncogenic fusion proteins.
Introduction: The Rise of Molecular Glues
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." Among the strategies for targeted protein degradation, molecular glues have garnered significant attention. These small molecules induce or stabilize the interaction between an E3 ubiquitin ligase and a "neosubstrate," a protein not typically targeted by that E3 ligase, leading to the neosubstrate's ubiquitination and subsequent degradation by the proteasome.
Cereblon (CRBN), the substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex, is a key target for a class of molecular glues known as Cereblon E3 Ligase Modulating Drugs (CELMoDs). The archetypal CELMoDs, thalidomide and its derivatives lenalidomide and pomalidomide, are cornerstones in the treatment of multiple myeloma. Their mechanism of action involves the CRBN-dependent degradation of the transcription factors IKZF1 and IKZF3. The discovery of novel CELMoDs with distinct neosubstrate profiles is a major focus of drug development efforts.
This compound is a novel, potent CELMoD that has been shown to induce the degradation of the transcription factor ZBTB16.[1][2][3][4] This guide will provide a detailed technical overview of the discovery and characterization of ZBTB16 as a neosubstrate of this compound.
Mechanism of Action: this compound-Mediated Degradation of ZBTB16
This compound functions as a molecular glue, binding to CRBN and altering its substrate specificity to recognize and recruit ZBTB16. This induced proximity between the CRL4CRBN E3 ligase and ZBTB16 facilitates the transfer of ubiquitin from an E2-conjugating enzyme to ZBTB16. The resulting polyubiquitinated ZBTB16 is then recognized and degraded by the 26S proteasome.
A critical aspect of this interaction is the engagement of specific structural degrons within ZBTB16. Evidence suggests that this compound and other CELMoDs can engage distinct zinc finger domains within ZBTB16 to mediate its degradation.[1][2] This highlights the nuanced structure-activity relationships that govern neosubstrate recruitment by molecular glues.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cereblon Modulators Target ZBTB16 and Its Oncogenic Fusion Partners for Degradation via Distinct Structural Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Function of ZBTB16 and its Targeted Degradation by CC-3060
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the multifaceted protein Zinc Finger and BTB Domain Containing 16 (ZBTB16), also known as Promyelocytic Leukemia Zinc Finger (PLZF), and the mechanism by which it is targeted for degradation by the novel Cereblon E3 ligase modulator, CC-3060. ZBTB16 is a critical transcriptional repressor involved in a diverse range of biological processes, including immune regulation, hematopoietic stem cell maintenance, and cell cycle control. Its dysregulation is implicated in various pathologies, most notably in acute promyelocytic leukemia (APL) where it forms oncogenic fusion proteins. This compound represents a promising therapeutic strategy, acting as a "molecular glue" to induce the proximity of ZBTB16 to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation. This guide will delve into the core functions of ZBTB16, the detailed molecular mechanism of this compound-mediated degradation, and provide a summary of key quantitative data and experimental protocols.
The Multifaceted Roles of ZBTB16 (PLZF)
ZBTB16 is a member of the Krüppel C2H2-type zinc-finger protein family and functions primarily as a transcriptional repressor.[1][2] Its protein structure contains a BTB/POZ domain at the N-terminus, which mediates protein-protein interactions, and nine zinc finger domains at the C-terminus, responsible for sequence-specific DNA binding.[2] ZBTB16 is a master regulator with diverse functions across various cell types and tissues.
1.1. Immune System Regulation: ZBTB16 plays a pivotal role in the development and function of innate-like lymphocytes.[1] It is essential for the differentiation of invariant Natural Killer T (iNKT) cells and Mucosal-Associated Invariant T (MAIT) cells.[1] Additionally, ZBTB16 influences the apoptosis of certain lymphocyte subsets, thereby setting immune response thresholds.[1]
1.2. Hematopoiesis and Stem Cell Regulation: Within the hematopoietic system, ZBTB16 is crucial for maintaining the balance between self-renewal and differentiation of hematopoietic progenitor cells.[1]
1.3. Cell Cycle Control and Cancer: ZBTB16 acts as a tumor suppressor in several cancers by modulating the expression of key cell-cycle regulators such as c-Myc and p21.[1][3] Loss or genetic deletion of ZBTB16 has been linked to increased proliferation and resistance to apoptosis in cancers like melanoma, prostate, and lung cancer.[1]
However, ZBTB16 is also implicated in oncogenesis through chromosomal translocations. In a rare form of APL, a translocation between chromosome 11 and 17 results in the formation of the PLZF-RARα fusion protein.[4] This fusion protein aberrantly represses genes required for myeloid differentiation, leading to the development of leukemia.[1][4]
This compound: A Molecular Glue for Targeted ZBTB16 Degradation
This compound is a small molecule that functions as a Cereblon (CRBN) E3 ligase modulator.[4][5] CRBN is the substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[5] Molecular glues like this compound do not bind to the target protein on their own but rather induce and stabilize an interaction between the E3 ligase and a "neosubstrate" that would not normally be recognized.
2.1. Mechanism of Action: this compound binds to CRBN and alters its substrate specificity, creating a novel binding surface that is recognized by specific structural features, or "degrons," on ZBTB16.[4][5] This induced proximity brings the E3 ligase machinery into close contact with ZBTB16, facilitating the transfer of ubiquitin molecules to lysine residues on the ZBTB16 protein. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the ubiquitinated ZBTB16.[4][5] This targeted protein degradation approach offers a powerful strategy to eliminate the function of pathogenic proteins like ZBTB16 and its oncogenic fusion partners.[4]
Quantitative Data
The efficacy of this compound in inducing the degradation of ZBTB16 has been quantified in various studies. A key parameter is the DC50, which represents the concentration of the compound required to degrade 50% of the target protein.
| Parameter | Cell Line | Value | Reference |
| ZBTB16 Degradation (DC50) | HT-1080 | 0.47 nM | [6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the function of ZBTB16 and the activity of this compound.
4.1. ZBTB16 Degradation Assay (Western Blot)
This protocol is used to determine the extent of ZBTB16 degradation upon treatment with this compound.
-
Cell Culture and Treatment: Plate cells (e.g., HT-1080) at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound or DMSO (vehicle control) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against ZBTB16 overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). The DC50 value can be calculated by plotting the percentage of remaining ZBTB16 against the log concentration of this compound.
4.2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the this compound-dependent interaction between ZBTB16 and CRBN.
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO for a short period (e.g., 1-2 hours) to capture the transient ternary complex. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either ZBTB16 or CRBN, or a control IgG, overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze the eluates by Western blotting using antibodies against ZBTB16, CRBN, and other components of the E3 ligase complex. An increased co-precipitation of CRBN with ZBTB16 (or vice versa) in the presence of this compound indicates the formation of the ternary complex.
4.3. In Vitro Ubiquitination Assay
This cell-free assay directly assesses the ubiquitination of ZBTB16 in the presence of this compound.
-
Reaction Mixture: Combine purified recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, an ATP regenerating system, and purified CRBN-DDB1 complex in a reaction buffer.
-
Initiation: Add purified recombinant ZBTB16 and either this compound or DMSO to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).
-
Analysis: Stop the reaction and analyze the ubiquitination of ZBTB16 by Western blotting using an anti-ZBTB16 antibody. The appearance of a high molecular weight smear or distinct bands above the unmodified ZBTB16 indicates polyubiquitination.
4.4. Cell Viability Assay
This assay measures the effect of this compound-induced ZBTB16 degradation on the viability of cancer cells.
-
Cell Plating and Treatment: Seed cancer cells (e.g., APL cell lines expressing PLZF-RARα) in 96-well plates and treat with a serial dilution of this compound for a defined period (e.g., 72 hours).
-
Viability Reagent Addition: Add a cell viability reagent such as MTT, XTT, or a reagent that measures ATP levels (e.g., CellTiter-Glo).
-
Signal Measurement: After an appropriate incubation time, measure the absorbance or luminescence according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the DMSO-treated control and plot against the log concentration of this compound to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Signaling Pathways and Logical Relationships
ZBTB16, as a transcriptional repressor, influences multiple downstream signaling pathways. Its degradation by this compound can therefore lead to the de-repression of target genes, impacting cellular processes such as the cell cycle and apoptosis.
Conclusion
ZBTB16 is a transcription factor with critical roles in normal physiology and disease. Its function as a master regulator makes it an attractive therapeutic target, particularly in cancers where its activity is dysregulated. The development of molecular glues like this compound, which can specifically induce the degradation of ZBTB16 and its oncogenic fusion proteins, represents a novel and promising therapeutic paradigm. This technical guide has provided an in-depth look at the function of ZBTB16, the mechanism of its targeted degradation by this compound, and the experimental methodologies used to study this interaction. Further research into the broader effects of ZBTB16 degradation and the optimization of Cereblon modulators will be crucial for the clinical translation of this targeted protein degradation strategy.
References
- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZBTB16/PLZF regulates juvenile spermatogonial stem cell development through an extensive transcription factor poising network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cereblon Modulators Target ZBTB16 and Its Oncogenic Fusion Partners for Degradation via Distinct Structural Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Experimental Use of CC-3060 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-3060 is a novel small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] As a "molecular glue," this compound induces the proximity between CRBN and the neosubstrate protein, Zinc Finger and BTB Domain Containing 16 (ZBTB16), also known as Promyelocytic Leukemia Zinc Finger (PLZF).[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of ZBTB16.[1][2] ZBTB16 is a transcription factor implicated in various cellular processes, and its aberrant expression or fusion with other proteins, such as the retinoic acid receptor alpha (RARα) in a rare form of acute promyelocytic leukemia (APL), is associated with oncogenesis.[1][2][3] The targeted degradation of ZBTB16 and its oncogenic fusion proteins by this compound presents a promising therapeutic strategy.[1][2]
These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including cell line maintenance, experimental procedures for assessing ZBTB16 degradation and cell viability, and a summary of relevant quantitative data.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound in various cell lines.
Table 1: this compound-Mediated Degradation of ZBTB16
| Cell Line | Target Protein | Assay | DC50 (nM) | Time Point | Reference |
| HT-1080 | ZBTB16 | Western Blot | 0.47 | 24 hours | [1] |
| ZBTB16-RARα overexpressing cells | ZBTB16-RARα | Western Blot | Not explicitly quantified, but potent degradation observed | Not specified | [2] |
| RARα-ZBTB16 overexpressing cells | RARα-ZBTB16 | Western Blot | Not explicitly quantified, but potent degradation observed | Not specified | [2] |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Assay | IC50 (µM) | Time Point |
| Data Not Available |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its characterization.
Caption: this compound binds to CRBN, inducing the recruitment and subsequent polyubiquitination of ZBTB16, leading to its degradation by the proteasome.
Caption: A general workflow for characterizing the effects of this compound on ZBTB16 degradation and cell viability.
Experimental Protocols
A. Cell Culture
1. HT-1080 (Human Fibrosarcoma Cell Line)
-
Growth Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Subculturing:
-
Passage cells when they reach 80-90% confluency.
-
Wash with PBS, and detach using 0.25% Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge.
-
Resuspend the cell pellet and seed new flasks at a ratio of 1:2 to 1:4.
-
Change medium every 2-3 days.
-
2. KG-1 (Human Acute Myelogenous Leukemia Cell Line)
-
Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% FBS and 2mM L-glutamine.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Subculturing:
-
Maintain cell density between 3 x 10⁵ and 9 x 10⁵ cells/mL.
-
To passage, centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh medium at the desired seeding density.
-
3. MOLM-13 (Human Acute Myeloid Leukemia Cell Line)
-
Growth Medium: RPMI-1640 medium supplemented with 10% FBS.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Subculturing:
-
Maintain cell density between 0.4 x 10⁶ and 2.0 x 10⁶ cells/mL.
-
Split the culture 1:2 to 1:3 every 2-3 days by diluting the cell suspension in fresh medium.
-
B. ZBTB16 Degradation Assay (Western Blot)
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., for a dose-response experiment, use a range from 0.1 nM to 1000 nM).
-
Treat cells for the desired time period (e.g., for a time-course experiment, treat for 2, 4, 8, 16, and 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells or pellet suspension cells and resuspend in lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ZBTB16 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
C. Co-Immunoprecipitation (Co-IP) for CRBN-ZBTB16 Interaction
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 1 µM for 4-6 hours) or DMSO as a control. Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40).
-
Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-CRBN antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against ZBTB16 and CRBN.
D. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight (for adherent cells).
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the wells, resulting in a final volume of 200 µL. Include vehicle-only (DMSO) controls.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a potent and specific degrader of ZBTB16 and its oncogenic fusion proteins. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the cellular and molecular effects of this compound in relevant cancer cell models. The ability to induce the degradation of previously "undruggable" transcription factors through this molecular glue approach holds significant promise for the development of novel cancer therapeutics. Further investigation into the dose-response and time-dependent effects of this compound on cell viability and ZBTB16 degradation in a broader range of cell lines is warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for CC-3060 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of CC-3060 in mice, based on available preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this novel Cereblon (CRBN) modulator.
Introduction
This compound is a potent and selective molecular glue that induces the degradation of the transcription factor Zinc Finger and BTB Domain Containing 16 (ZBTB16), also known as Promyelocytic Leukemia Zinc Finger (PLZF). By hijacking the CRL4CRBN E3 ubiquitin ligase complex, this compound marks ZBTB16 for proteasomal degradation. This mechanism of action holds therapeutic potential for malignancies driven by ZBTB16, such as certain forms of acute promyelocytic leukemia (APL) characterized by ZBTB16-RARA fusions.
Mechanism of Action: ZBTB16 Degradation
This compound acts as a molecular bridge, fostering an interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and ZBTB16. This induced proximity leads to the polyubiquitination of ZBTB16, targeting it for destruction by the 26S proteasome. This targeted protein degradation approach offers a novel strategy to eliminate pathogenic proteins.
Caption: Signaling pathway of this compound-induced ZBTB16 degradation.
In Vivo Dosage and Administration in Mice
While extensive public data on the in vivo dosage and administration of this compound in mice is limited, the seminal study by Matyskiela et al. (2020) provides foundational information. The following protocols are based on the methodologies described in this key publication.
Quantitative Data Summary
| Parameter | Details | Reference |
| Mouse Strain | Not explicitly stated. Commonly used strains for xenograft studies include NOD/SCID or NSG mice. | Inferred |
| Drug Formulation | Not explicitly stated. Typically, similar compounds are formulated in vehicles such as 0.5% methylcellulose or a solution of DMSO and polyethylene glycol. | Inferred |
| Administration Route | Not explicitly stated. Oral gavage (p.o.) is a common route for small molecule inhibitors in preclinical mouse models. | Inferred |
| Dosage | Not explicitly stated in publicly available abstracts. | - |
| Dosing Frequency | Not explicitly stated in publicly available abstracts. | - |
| Treatment Duration | Not explicitly stated in publicly available abstracts. | - |
Note: The absence of specific quantitative data in publicly accessible literature highlights the proprietary nature of early-stage drug development. Researchers should perform dose-ranging and toxicity studies to determine the optimal and maximum tolerated dose (MTD) for their specific mouse model and experimental endpoint.
Experimental Protocols
The following are generalized protocols for in vivo studies with this compound in mice, based on standard practices in the field.
Protocol 1: Preparation of this compound for Oral Administration
-
Reconstitution: Aseptically reconstitute lyophilized this compound powder with an appropriate vehicle. A common starting point is 10% DMSO in a carrier like corn oil or 0.5% methylcellulose in sterile water.
-
Solubilization: Vortex and/or sonicate the solution until the compound is fully dissolved. A brief warming period (e.g., 37°C) may aid in solubilization.
-
Storage: Prepare fresh formulations for each dosing day. If short-term storage is necessary, store at 2-8°C, protected from light.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Application Notes and Protocols for Targeted Therapy in Acute Promyelocytic Leukemia (APL)
Note: Initial searches for "CC-3060" in the context of Acute Promyelocytic Leukemia (APL) did not yield specific results. The following application notes and protocols are based on the well-established and highly effective targeted therapies for APL: All-Trans Retinoic Acid (ATRA) and Arsenic Trioxide (ATO) . These agents represent the cornerstone of modern APL treatment and serve as a paradigm for targeted cancer therapy.
Introduction
Acute Promyelocytic Leukemia (APL) is a distinct subtype of Acute Myeloid Leukemia (AML) characterized by the t(15;17) chromosomal translocation, which results in the formation of the PML-RARα fusion oncoprotein.[1][2][3] This oncoprotein is a key driver of leukemogenesis in APL, causing a block in myeloid differentiation at the promyelocyte stage.[2][4] The development of targeted therapies, specifically All-Trans Retinoic Acid (ATRA) and Arsenic Trioxide (ATO), has revolutionized the treatment of APL, transforming it from a highly fatal disease to one with a high cure rate.[5][6]
These application notes provide an overview of the mechanism of action, clinical efficacy, and experimental protocols related to the use of ATRA and ATO in APL research.
Mechanism of Action
ATRA and ATO exhibit distinct but synergistic mechanisms of action that target the PML-RARα oncoprotein.
-
All-Trans Retinoic Acid (ATRA): At pharmacological doses, ATRA binds to the RARα portion of the PML-RARα fusion protein, inducing a conformational change that leads to the release of co-repressors and recruitment of co-activators. This process overcomes the transcriptional repression mediated by PML-RARα, leading to the differentiation of leukemic promyelocytes into mature granulocytes.[1][2] ATRA also induces the proteasomal degradation of the PML-RARα oncoprotein.[1]
-
Arsenic Trioxide (ATO): ATO targets the PML moiety of the PML-RARα fusion protein.[7] It induces the degradation of PML-RARα through a process involving SUMOylation and subsequent ubiquitination, leading to its destruction by the proteasome.[7] At lower concentrations, ATO can induce partial differentiation of APL cells, while at higher concentrations, it promotes apoptosis.[4][7][8]
The combination of ATRA and ATO is highly synergistic, leading to more profound and rapid degradation of the PML-RARα oncoprotein and enhanced clinical efficacy.[1]
Data Presentation
The following tables summarize the clinical efficacy of ATRA and ATO-based regimens in patients with APL.
Table 1: Efficacy of ATRA and ATO Combination Therapy in Newly Diagnosed APL
| Clinical Trial / Study | Patient Population | Treatment Regimen | Complete Remission (CR) Rate | Overall Survival (OS) / Event-Free Survival (EFS) | Citation(s) |
| Lo-Coco et al. (2013) | Non-high-risk APL | ATRA + ATO | 100% | 2-year EFS: 97% | [9] |
| Children's Oncology Group (AAML1331) | Pediatric standard- and high-risk APL | ATRA + ATO (with limited idarubicin for high-risk) | Not specified | 2-year OS: 99% (standard-risk), 100% (high-risk); 2-year EFS: 98% (standard-risk), 96% (high-risk) | [10] |
| All-oral AAA regimen (ASH 2023) | Newly diagnosed APL (all risk) | Oral ATO + ATRA + Ascorbic Acid | 100% | 3-year OS and RFS: 97% | [11] |
| M.D. Anderson Cancer Center Phase 2 | APL | ATRA + ATO (+/- Gemtuzumab Ozogamicin) | 94.4% | Not specified | [12] |
| Korean Study (2020) | High-risk APL unfit for chemotherapy | ATRA + ATO | 96% (24/25 patients) | 90.7% (for patients achieving CR) | [13] |
Table 2: Efficacy of ATO-Based Regimens in Relapsed APL
| Clinical Trial / Study | Patient Population | Treatment Regimen | Complete Remission (CR) Rate | Citation(s) |
| Multiple Studies | Relapsed APL | ATO-based regimens | >80% | [12] |
| Soignet et al. (2001) | Relapsed APL | ATO | 80% after one induction cycle | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the research of targeted therapies for APL.
Protocol 1: In Vitro Cell Viability and Apoptosis Assay
Objective: To determine the cytotoxic and pro-apoptotic effects of therapeutic agents on APL cells (e.g., NB4 cell line).
Materials:
-
APL cell line (e.g., NB4)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Therapeutic agents (ATRA, ATO, or other test compounds)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed NB4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Drug Treatment: Add varying concentrations of the therapeutic agent(s) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Apoptosis Assessment (Annexin V/PI Staining):
-
After drug treatment, harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Protocol 2: Western Blot Analysis for PML-RARα Degradation
Objective: To assess the degradation of the PML-RARα oncoprotein following treatment with therapeutic agents.
Materials:
-
APL cells (e.g., NB4)
-
Therapeutic agents (ATRA, ATO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-RARα, anti-PML
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment and Lysis: Treat NB4 cells with the desired concentrations of ATRA and/or ATO for various time points. Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-RARα) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Protocol 3: Myeloid Differentiation Assay
Objective: To evaluate the ability of therapeutic agents to induce differentiation of APL cells.
Materials:
-
APL cells (e.g., NB4)
-
Therapeutic agent (e.g., ATRA)
-
Nitroblue tetrazolium (NBT) reduction assay kit
-
May-Grünwald-Giemsa stain
-
Microscope slides and light microscope
Procedure:
-
Cell Treatment: Treat NB4 cells with the therapeutic agent for 4-5 days to induce differentiation.
-
NBT Reduction Assay:
-
Incubate the treated cells with NBT solution according to the manufacturer's protocol.
-
Differentiated cells with functional NADPH oxidase will reduce the yellow NBT to a dark blue formazan precipitate.
-
Quantify the percentage of NBT-positive cells by light microscopy.
-
-
Morphological Assessment:
-
Prepare cytospins of the treated cells on microscope slides.
-
Stain the slides with May-Grünwald-Giemsa stain.
-
Examine the cellular morphology under a light microscope for signs of granulocytic differentiation (e.g., condensed chromatin, segmented nuclei).
-
Visualizations
The following diagrams illustrate key pathways and workflows in APL research.
Caption: Mechanism of action of ATRA and ATO in APL cells.
Caption: General experimental workflow for in vitro drug testing in APL.
References
- 1. The design of selective and non-selective combination therapy for acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute Promyelocytic Leukemia: Update on the Mechanisms of Leukemogenesis, Resistance and on Innovative Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Arsenic trioxide: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute Promyelocytic Leukemia in the Real World: Understanding Outcome Differences and How We Can Improve Them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The cure for acute promyelocytic leukemia and China's contributions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Molecular Basis of Arsenic Trioxide Treatment for Acute Promyelocytic Leukemia (APL) | Oncohema Key [oncohemakey.com]
- 8. Mechanisms of action of arsenic trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The treatment of acute promyelocytic leukemia in 2023: Paradigm, advances, and future directions [frontiersin.org]
- 10. New drug combination for acute promyelocytic leukemia - NCI [cancer.gov]
- 11. All-Oral Regimen Feasible and Effective in Acute Promyelocytic Leukemia, Study Finds - The ASCO Post [ascopost.com]
- 12. Tretinoin + Arsenic Trioxide (+/- Gemtuzumab) for Leukemia · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. Safety and efficacy of arsenic trioxide and all-trans retinoic acid therapy in acute promyelocytic leukemia patients with a high risk for early death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Ubiquitin-Proteasome System with CC-3060
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-3060 is a potent and specific molecular glue that induces the degradation of the transcription factor ZBTB16 (also known as PLZF) and its oncogenic fusion proteins, such as ZBTB16-RARα.[1][2] As a modulator of the E3 ubiquitin ligase Cereblon (CRBN), this compound facilitates the interaction between CRBN and ZBTB16, leading to the ubiquitination and subsequent degradation of ZBTB16 by the 26S proteasome. This targeted protein degradation makes this compound a valuable tool for studying the ubiquitin-proteasome system (UPS) and for investigating the therapeutic potential of degrading ZBTB16 in relevant diseases, such as acute promyelocytic leukemia (APL).
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying the UPS.
Mechanism of Action
This compound functions as a molecular glue, a small molecule that induces a novel protein-protein interaction. In this case, this compound binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind to ZBTB16. The formation of this ternary complex (CRBN-CC-3060-ZBTB16) brings ZBTB16 into close proximity to the E3 ligase machinery, leading to its polyubiquitination. Polyubiquitinated ZBTB16 is then recognized and degraded by the 26S proteasome.
Data Presentation
Comprehensive quantitative data for the effects of this compound on ZBTB16 and its fusion proteins are primarily available in the study by Matyskiela et al. (2020) in ACS Chemical Biology. While specific data points for dose-response and time-course experiments were not fully accessible through our search, the following table summarizes the key quantitative finding that was available. Researchers are strongly encouraged to consult the full publication for detailed graphical and tabulated data.
| Compound | Target Protein | Cell Line | DC50 (nM) | Reference |
| This compound | ZBTB16 | HT-1080 | 0.47 | Matyskiela et al., 2020 |
DC50 (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound induced ZBTB16 degradation.
Experimental Workflow for Assessing Protein Degradation
References
Application Notes and Protocols for CC-3060 Treatment of ZBTB16 Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-3060 is a novel Cereblon (CRBN) E3 ligase modulator that has demonstrated potent and selective degradation of the transcription factor ZBTB16 (Zinc Finger and BTB Domain Containing 16), also known as PLZF, and its oncogenic fusion partners.[1][2][3] These fusion proteins, such as ZBTB16-RARα, are implicated in rare forms of acute promyelocytic leukemia (APL) and function as transcriptional repressors that block myeloid differentiation.[4][5][6] this compound acts as a "molecular glue," inducing proximity between CRBN and ZBTB16, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3] This targeted protein degradation offers a promising therapeutic strategy for malignancies driven by ZBTB16 fusion proteins.[2][3]
These application notes provide a summary of the quantitative data regarding this compound's activity and detailed protocols for key experiments to evaluate its effects on ZBTB16 fusion proteins.
Data Presentation
The following table summarizes the quantitative data for this compound-mediated degradation of ZBTB16.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | ZBTB16 | HT-1080 | 0.47 | Not Reported | [1] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the this compound mechanism of action, the ZBTB16-RARα signaling pathway, and the workflows for key experimental protocols.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound on ZBTB16 fusion proteins. These protocols are based on standard molecular biology techniques and should be adapted based on specific cell lines and experimental conditions.
Protocol 1: Western Blot Analysis of ZBTB16 Fusion Protein Degradation
Objective: To determine the dose- and time-dependent degradation of ZBTB16 fusion proteins following this compound treatment.
Materials:
-
Cells expressing ZBTB16 fusion protein (e.g., HT-1080)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ZBTB16, anti-RARα, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells in appropriate culture plates and allow them to adhere overnight. b. Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 24 hours) for dose-response experiments. c. For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 nM) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis and Protein Quantification: a. After treatment, wash cells twice with ice-cold PBS. b. Lyse cells in lysis buffer on ice for 30 minutes. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations for all samples. b. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. d. Perform electrophoresis to separate proteins by size. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with blocking buffer for 1 hour at room temperature. g. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. h. Wash the membrane three times with TBST. i. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times with TBST. k. Add chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the ZBTB16 fusion protein band intensity to the loading control. c. Plot the normalized intensity against the this compound concentration or time to determine DC50 and degradation kinetics.
Protocol 2: Cell Viability Assay
Objective: To assess the effect of this compound-mediated degradation of ZBTB16 fusion proteins on cell viability.
Materials:
-
Cells expressing ZBTB16 fusion protein
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. b. Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible. c. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the background absorbance from a blank well (medium only). c. Calculate the percentage of cell viability relative to the vehicle-treated control. d. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) of ZBTB16 Fusion Protein and CRBN
Objective: To confirm the interaction between the ZBTB16 fusion protein and CRBN in the presence of this compound.
Materials:
-
Cells expressing ZBTB16 fusion protein
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Co-IP lysis buffer (non-denaturing) with protease inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-CRBN)
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as listed in Protocol 1)
Procedure:
-
Cell Treatment and Lysis: a. Treat cells with this compound (e.g., 100 nM) or vehicle (DMSO) for a short duration (e.g., 4 hours). b. Lyse the cells in a non-denaturing Co-IP lysis buffer. c. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: a. Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C. b. Collect the pre-cleared lysate. c. Incubate the lysate with the anti-CRBN antibody or control IgG overnight at 4°C with gentle rotation. d. Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Washing and Elution: a. Pellet the beads by centrifugation or using a magnetic rack. b. Wash the beads three to five times with wash buffer to remove non-specific binding proteins. c. Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: a. Analyze the eluted proteins by Western blotting as described in Protocol 1. b. Probe the membrane with anti-ZBTB16 or anti-RARα antibodies to detect the co-immunoprecipitated fusion protein and with an anti-CRBN antibody to confirm the immunoprecipitation of CRBN.
Conclusion
This compound represents a promising therapeutic agent for the targeted degradation of ZBTB16 and its oncogenic fusion proteins. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant cellular models. These studies will be crucial for the further development and clinical translation of this novel protein degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. Cereblon Modulators Target ZBTB16 and Its Oncogenic Fusion Partners for Degradation via Distinct Structural Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ZBTB16-RARα-Positive Atypical Promyelocytic Leukemia: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZBTB16-RARα-Positive Atypical Promyelocytic Leukemia: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring CC-3060 Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-3060 is a novel molecular glue degrader that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] This modulation leads to the targeted degradation of the transcription factor ZBTB16 (Zinc Finger and BTB Domain Containing 16), also known as Promyelocytic Leukemia Zinc Finger (PLZF).[1][2] ZBTB16 has been implicated in the pathogenesis of certain cancers, including a rare form of acute promyelocytic leukemia characterized by ZBTB16/RARA rearrangements.[1][2] By inducing the degradation of ZBTB16, this compound presents a promising therapeutic strategy for cancers dependent on this transcription factor.
These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound in various cancer cell lines. Detailed protocols for key experimental assays are provided, along with templates for data presentation and visualization of the underlying biological pathways and experimental workflows.
Mechanism of Action of this compound
This compound acts as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the neosubstrate ZBTB16. This proximity facilitates the polyubiquitination of ZBTB16, marking it for degradation by the 26S proteasome. The degradation of ZBTB16, a known tumor suppressor in some contexts, can impact various cellular processes, including cell proliferation, apoptosis, and cell cycle progression. Notably, the knockdown of ZBTB16 has been shown to activate the PI3K/AKT signaling pathway, a critical pathway involved in cell survival and proliferation.
Caption: Signaling pathway of this compound leading to ZBTB16 degradation and downstream effects.
Data Presentation
Quantitative data from efficacy studies should be organized into clear and concise tables to facilitate comparison across different cell lines and experimental conditions.
Table 1: Cell Viability (IC50) Data for this compound Users should populate this table with their own experimental data.
| Cancer Cell Line | Tissue of Origin | This compound IC50 (nM) after 72h |
| e.g., HT-1080 | Fibrosarcoma | Insert your data here |
| e.g., MOLM-13 | Acute Myeloid Leukemia | Insert your data here |
| e.g., MCF-7 | Breast Cancer | Insert your data here |
Table 2: Apoptosis Induction by this compound Users should populate this table with their own experimental data.
| Cancer Cell Line | This compound Conc. (nM) | Treatment Time (h) | % Apoptotic Cells (Annexin V+) |
| e.g., HT-1080 | e.g., 10 | e.g., 48 | Insert your data here |
| e.g., MOLM-13 | e.g., 10 | e.g., 48 | Insert your data here |
| e.g., MCF-7 | e.g., 10 | e.g., 48 | Insert your data here |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound Users should populate this table with their own experimental data.
| Cancer Cell Line | This compound Conc. (nM) | Treatment Time (h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| e.g., HT-1080 | e.g., 10 | e.g., 24 | Insert your data here | Insert your data here | Insert your data here |
| e.g., MOLM-13 | e.g., 10 | e.g., 24 | Insert your data here | Insert your data here | Insert your data here |
| e.g., MCF-7 | e.g., 10 | e.g., 24 | Insert your data here | Insert your data here | Insert your data here |
Table 4: ZBTB16 Protein Degradation Analysis by Western Blot Users should populate this table with their own experimental data.
| Cancer Cell Line | This compound Conc. (nM) | Treatment Time (h) | Normalized ZBTB16 Protein Level (vs. Loading Control) | % ZBTB16 Degradation (vs. Vehicle) |
| e.g., HT-1080 | e.g., 1 | e.g., 8 | Insert your data here | Insert your data here |
| e.g., HT-1080 | e.g., 10 | e.g., 8 | Insert your data here | Insert your data here |
| e.g., HT-1080 | e.g., 100 | e.g., 8 | Insert your data here | Insert your data here |
Experimental Protocols
The following are detailed protocols for key experiments to measure the efficacy of this compound.
Caption: A generalized workflow for evaluating the in vitro efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
6-well cell culture plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.
-
Harvest the cells and wash them once with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and centrifuge to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot for ZBTB16 Degradation
This protocol is used to quantify the degradation of ZBTB16 protein in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ZBTB16 and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with a dose-range of this compound for various time points (e.g., 2, 4, 8, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ZBTB16 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the ZBTB16 signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the preclinical evaluation of this compound in cancer cell lines. By systematically assessing its impact on cell viability, apoptosis, cell cycle, and target protein degradation, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The provided templates for data organization and visualization are intended to support clear and effective communication of experimental findings.
References
- 1. Cereblon Modulators Target ZBTB16 and Its Oncogenic Fusion Partners for Degradation via Distinct Structural Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Glues: Capable Protein-Binding Small Molecules That Can Change Protein–Protein Interactions and Interactomes for the Potential Treatment of Human Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: CC-3060 and ZBTB16 Degradation
Welcome to the technical support center for researchers utilizing the Cereblon (CRBN) modulator, CC-3060, for the targeted degradation of the transcription factor ZBTB16. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced ZBTB16 degradation?
This compound is a molecular glue that induces the degradation of ZBTB16 by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] this compound binds to CRBN and alters its substrate specificity, creating a novel binding surface for ZBTB16. This results in the formation of a ternary complex consisting of CRBN, this compound, and ZBTB16.[3] Within this complex, ZBTB16 is polyubiquitinated by the E3 ligase machinery and subsequently targeted for degradation by the 26S proteasome.[4][5]
Q2: In which cell lines can I expect to see this compound-induced ZBTB16 degradation?
The efficacy of this compound is dependent on the expression of both CRBN and ZBTB16. ZBTB16 is expressed in various tissues and cell lines, with notable expression in hematopoietic cells, bone marrow, and certain cancer cell lines.[6][7] It is crucial to select a cell line with adequate endogenous expression of both proteins. We recommend performing baseline expression analysis of ZBTB16 and CRBN in your chosen cell line by Western blot.
Q3: What is the recommended concentration and treatment time for this compound?
The optimal concentration and treatment time for this compound can vary between cell lines. A good starting point is to perform a dose-response experiment ranging from 0.1 nM to 10 µM for 6 to 24 hours. A reported DC50 value for this compound in HT-1080 cells is 0.47 nM.[8]
Troubleshooting Guide: this compound Not Inducing ZBTB16 Degradation
Problem 1: No or minimal degradation of ZBTB16 observed.
Possible Cause 1: Suboptimal this compound Concentration (The "Hook Effect")
At very high concentrations, molecular glues and PROTACs can exhibit a "hook effect," where the formation of binary complexes (this compound with CRBN or this compound with ZBTB16) is favored over the productive ternary complex, leading to reduced degradation.
-
Troubleshooting Steps:
-
Perform a wide dose-response curve with this compound (e.g., 0.01 nM to 10 µM) to identify the optimal concentration for ZBTB16 degradation.
-
Analyze ZBTB16 protein levels by Western blot across the concentration range to determine the concentration that yields maximum degradation (Dmax) and the half-maximal degradation concentration (DC50).
-
Possible Cause 2: Insufficient Expression of ZBTB16 or CRBN
Effective degradation requires sufficient levels of both the target protein (ZBTB16) and the E3 ligase component (CRBN).
-
Troubleshooting Steps:
-
Confirm the endogenous expression of ZBTB16 and CRBN in your cell line using Western blot.
-
If expression is low, consider using a different cell line known to have higher expression of both proteins.[6][9][10]
-
Alternatively, you can transiently or stably overexpress ZBTB16 and/or CRBN to test the functionality of the degradation machinery.
-
Possible Cause 3: Impaired Ubiquitin-Proteasome System (UPS) Function
The degradation of ZBTB16 is dependent on a functional UPS.
-
Troubleshooting Steps:
-
As a positive control, treat your cells with a known proteasome inhibitor (e.g., MG132 or bortezomib) alongside this compound. Inhibition of the proteasome should "rescue" ZBTB16 from degradation, leading to its accumulation.
-
If the proteasome inhibitor does not rescue ZBTB16 levels, it may indicate that the lack of degradation is not due to a failure in the proteasomal machinery itself.
-
Possible Cause 4: Issues with this compound Compound Integrity or Cellular Permeability
The chemical stability and cell permeability of this compound are critical for its activity.
-
Troubleshooting Steps:
-
Ensure proper storage of this compound according to the manufacturer's instructions to prevent degradation.[8]
-
To assess target engagement within the cell, consider performing a cellular thermal shift assay (CETSA) or a NanoBRET™-based target engagement assay.[1][11][12][13][14] These assays can confirm that this compound is entering the cells and binding to CRBN.
-
Problem 2: Inconsistent or irreproducible ZBTB16 degradation results.
Possible Cause 1: Variability in Cell Culture Conditions
Cell confluence, passage number, and overall cell health can impact protein expression levels and the efficiency of the UPS.
-
Troubleshooting Steps:
-
Standardize your cell culture protocols, including seeding density, passage number, and media composition.
-
Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Possible Cause 2: Experimental inconsistencies
Variations in reagent preparation or experimental execution can lead to inconsistent results.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Ensure accurate and consistent timing for cell treatment and harvesting.
-
Use a consistent and validated Western blot protocol.
-
Quantitative Data Summary
| Compound | Target | Cell Line | DC50 | Dmax | Reference |
| This compound | ZBTB16 | HT-1080 | 0.47 nM | Not Reported | [8] |
| AMPTX-1 | BRD9 | MV4-11 | 0.5 nM | 93% | [15] |
| AMPTX-1 | BRD9 | MCF-7 | 2 nM | 70% | [15] |
| HDAC PROTAC 22 | HDAC3 | HCT116 | 0.44 µM | 77% | [16] |
| KRAS Degrader (CRBN-based) | KRAS | NCI-H358 | 0.03 µM | Not Reported | [17] |
| KRAS Degrader (VHL-based) | KRAS | NCI-H358 | 0.1 µM | Not Reported | [17] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ZBTB16 Degradation
This protocol outlines the steps to assess the degradation of ZBTB16 in response to this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ZBTB16 (diluted according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection:
-
Add a chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify the band intensities to determine the extent of ZBTB16 degradation.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect the CRBN-CC-3060-ZBTB16 Ternary Complex
This protocol is designed to confirm the formation of the ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with the optimal concentration of this compound (determined from the dose-response experiment) or a vehicle control.
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) supplemented with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against CRBN or ZBTB16 overnight at 4°C with gentle rotation. A negative control with a non-specific IgG antibody should be included.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them three to five times with ice-cold wash buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli sample buffer.
-
Perform Western blot analysis on the eluted samples as described in Protocol 1.
-
Probe the membrane with antibodies against both CRBN and ZBTB16 to detect the co-immunoprecipitated protein.
-
Visualizations
Caption: Mechanism of this compound-induced ZBTB16 degradation.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Cereblon Modulators Target ZBTB16 and Its Oncogenic Fusion Partners for Degradation via Distinct Structural Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. genecards.org [genecards.org]
- 7. Expression of ZBTB16 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ZBTB16 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. Gene - ZBTB16 [maayanlab.cloud]
- 11. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NanoBRET® TE Intracellular E3 Ligase Assays [promega.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. lifesensors.com [lifesensors.com]
Technical Support Center: Optimizing CC-3060 Concentration for Experiments
Welcome to the technical support center for CC-3060. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] It functions as a "molecular glue," inducing the proximity between CRBN and the transcription factor ZBTB16 (also known as PLZF). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of ZBTB16.[1][2]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: A good starting point for this compound concentration is in the low nanomolar range. The reported half-maximal degradation concentration (DC50) for ZBTB16 in HT-1080 fibrosarcoma cells is 0.47 nM.[1] However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -80°C. For short-term storage, -20°C is acceptable. Avoid repeated freeze-thaw cycles.
Q4: How long should I treat my cells with this compound to observe ZBTB16 degradation?
A4: The optimal treatment time can vary between cell lines and experimental conditions. A time-course experiment is recommended to determine the ideal duration for maximal ZBTB16 degradation. A typical starting point would be to treat cells for 18-24 hours.
Q5: Are there any known off-target effects of this compound?
A5: this compound is part of a class of molecules known as Cereblon E3 ligase modulators (CELMoDs). While designed to be specific, off-target degradation of other zinc finger proteins is a possibility with this class of compounds.[3][4] It is advisable to perform control experiments, such as including a negative control compound that is structurally similar but inactive, to assess potential off-target effects. Known off-targets for other Cereblon modulators include proteins like Ikaros, Aiolos, and GSPT1.[3]
Q6: Is this compound stable in cell culture media?
A6: Thalidomide and its analogs, which are structurally related to this compound, are known to be susceptible to hydrolysis in aqueous solutions.[5][6] One study showed that thalidomide has a half-life of approximately 2 hours under in vitro conditions.[7] It is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment to minimize degradation.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak ZBTB16 degradation observed in Western Blot. | Suboptimal this compound concentration. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 nM to 1 µM). |
| Insufficient treatment time. | Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to determine the optimal incubation period for your cell line. | |
| Low expression of ZBTB16 or CRBN in the cell line. | Verify the expression levels of ZBTB16 and CRBN in your cell line by Western Blot or qPCR. | |
| Inefficient cell lysis. | Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation. Consider sonication to improve lysis efficiency. | |
| Poor antibody quality. | Use a validated antibody specific for ZBTB16. Include a positive control cell lysate known to express ZBTB16. | |
| High background in Western Blot. | Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST). | |
| Inadequate washing. | Increase the number and duration of washes with TBST. | |
| Inconsistent results in cell viability assays. | Uneven cell seeding. | Ensure a single-cell suspension and use a multichannel pipette for even cell distribution in the plate. |
| DMSO toxicity. | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including controls. | |
| Compound instability. | Prepare fresh dilutions of this compound in media for each experiment. Minimize the time the compound is in the media before adding to cells.[5] | |
| Unexpected cytotoxicity at low this compound concentrations. | Cell line is highly sensitive. | Perform a more granular dose-response curve starting from picomolar concentrations. |
| Off-target effects. | Investigate the expression of other known targets of Cereblon modulators in your cell line. |
Quantitative Data
Table 1: Reported DC50 Value for this compound
| Cell Line | Target Protein | DC50 (nM) | Reference |
| HT-1080 | ZBTB16 | 0.47 | [1] |
Note: This table will be updated as more quantitative data becomes available.
Experimental Protocols
Protocol 1: ZBTB16 Degradation Assay using Western Blot
This protocol describes how to assess the degradation of ZBTB16 in a selected cell line following treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ZBTB16
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ZBTB16 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the bands using an imaging system.
-
-
Quantification: Quantify the band intensities using densitometry software. Normalize the ZBTB16 band intensity to the loading control. Calculate the percentage of ZBTB16 degradation relative to the vehicle-treated control.
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol describes how to assess the effect of this compound on the viability of a selected cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well clear or opaque-walled plates (depending on the assay)
-
Cell viability reagent (e.g., MTS, resazurin, or an ATP-based assay kit)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate.
-
Cell Treatment: The following day, treat the cells with a serial dilution of this compound and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis:
-
Subtract the background reading (media only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: this compound signaling pathway leading to ZBTB16 degradation.
Caption: Experimental workflow for ZBTB16 degradation assay.
Caption: Troubleshooting logic for ZBTB16 degradation experiments.
References
- 1. Cereblon Modulators Target ZBTB16 and Its Oncogenic Fusion Partners for Degradation via Distinct Structural Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development, validation and application of a sensitive LC-MS/MS method for the quantification of thalidomide in human serum, cells and cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
CC-3060 solubility and stability issues
Welcome to the technical support center for CC-3060. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small molecule Cereblon (CRBN) modulator. It functions as a "molecular glue," bringing the E3 ubiquitin ligase complex CRL4-CRBN into proximity with the transcription factor ZBTB16 (also known as PLZF). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of ZBTB16.[1][2][3] this compound has also been shown to promote the degradation of oncogenic fusion proteins involving ZBTB16, such as ZBTB16-RARα.[1]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is advisable to prepare a high-concentration stock solution in 100% DMSO.
Q3: What is the recommended final concentration of DMSO in cell culture media?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxic effects. Most cell lines can tolerate DMSO concentrations up to 0.5%, with 0.1% being a widely considered safe level.[4] However, the sensitivity to DMSO can vary significantly between cell lines.[5] It is crucial to perform a vehicle control experiment with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.
Q4: How should I store this compound?
For long-term storage, solid this compound should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solution
Problem: After diluting my DMSO stock solution of this compound into aqueous cell culture medium, I observe precipitation.
Possible Causes & Solutions:
-
Exceeded Aqueous Solubility: The final concentration of this compound in the aqueous medium may be too high.
-
Solution: Try lowering the final working concentration of this compound.
-
-
Insufficient DMSO Concentration: The final DMSO concentration may be too low to maintain the solubility of the hydrophobic this compound.
-
Solution: While keeping cytotoxicity in mind, you might need to slightly increase the final DMSO percentage. Always include a vehicle control.
-
-
Rapid Dilution: Adding the DMSO stock directly and quickly to the aqueous buffer can cause the compound to crash out of solution.
-
Solution: Try adding the DMSO stock dropwise to the aqueous medium while gently vortexing or stirring to facilitate mixing.
-
-
Temperature Shock: A significant temperature difference between the DMSO stock and the aqueous medium can promote precipitation.
-
Solution: Allow both the stock solution and the medium to equilibrate to room temperature before mixing.
-
Issue 2: Inconsistent or No Compound Activity
Problem: I am not observing the expected degradation of ZBTB16 or the desired cellular phenotype.
Possible Causes & Solutions:
-
Compound Degradation: Improper storage or handling may have led to the degradation of this compound.
-
Solution: Prepare fresh stock solutions from solid compound. Ensure proper storage conditions are maintained. A change in the color of the stock solution can be an indicator of degradation.
-
-
Suboptimal Compound Concentration: The concentration of this compound may be too low to effectively induce ZBTB16 degradation.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Low Cereblon Expression: The target E3 ligase, Cereblon, may be expressed at very low levels in your cell line of interest.
-
Solution: Verify the expression level of Cereblon in your cells using techniques like Western blotting or qPCR.
-
-
Cell Line Resistance: The cells may have intrinsic or acquired resistance mechanisms.
-
Solution: Consider using a different cell line known to be sensitive to Cereblon modulators.
-
-
Incorrect Experimental Timeline: The incubation time might not be sufficient to observe protein degradation.
-
Solution: Perform a time-course experiment (e.g., 4, 8, 24 hours) to determine the optimal treatment duration for observing ZBTB16 degradation.[6]
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Solubility in DMSO | 40 mg/mL (99.16 mM) | May require sonication and warming. Use freshly opened, anhydrous DMSO for best results as hygroscopic DMSO can significantly impact solubility. |
| Storage (Solid) | -20°C or -80°C | Protect from light and moisture. |
| Storage (in DMSO) | -80°C for 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C for 1 month | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube (e.g., in a 37°C water bath for 5-10 minutes) and/or sonicate in short bursts until the compound is fully dissolved. Visually inspect for any particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.
Protocol 2: ZBTB16 Degradation Assay (Western Blot)
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) for a predetermined time course (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel. .
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for ZBTB16.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for ZBTB16 and the loading control. Normalize the ZBTB16 signal to the loading control to determine the relative decrease in ZBTB16 levels upon treatment with this compound.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cereblon Modulators Target ZBTB16 and Its Oncogenic Fusion Partners for Degradation via Distinct Structural Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting CC-3060 Western Blot Results for ZBTB16 Degradation
Welcome to the technical support center for troubleshooting Western blot results when assessing the degradation of the ZBTB16 protein induced by the Cereblon modulator, CC-3060. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this specific application.
Frequently Asked Questions (FAQs)
Here we address common questions and issues that may arise when performing Western blot analysis to confirm this compound-mediated degradation of ZBTB16.
Q1: I am not observing any degradation of ZBTB16 after treating my cells with this compound. What could be the reason?
A1: Several factors could contribute to the lack of observed protein degradation. Consider the following:
-
Cell Line Suitability: Ensure that the cell line you are using expresses Cereblon (CRBN), the E3 ubiquitin ligase that this compound utilizes to induce ZBTB16 degradation. Cell lines with low or no CRBN expression will not show degradation of ZBTB16 with this compound treatment.
-
Treatment Conditions: The concentration of this compound and the incubation time are critical. Based on published data, significant degradation of ZBTB16 is observed at concentrations around 1 µM after a 24-hour treatment. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Compound Activity: Verify the integrity and activity of your this compound compound. Improper storage or handling can lead to reduced efficacy.
-
Proteasome Inhibition: The degradation of ZBTB16 by this compound is dependent on the proteasome. If you are co-treating with a proteasome inhibitor (e.g., MG132), you should expect to see a rescue of ZBTB16 levels, which can serve as a positive control for the degradation mechanism.
-
Antibody Performance: The primary antibody against ZBTB16 may not be performing optimally. Ensure it is validated for Western blotting and is used at the recommended dilution.
Q2: The bands on my Western blot are weak or absent, even in the control (untreated) lanes. What should I do?
A2: Weak or no signal can be due to several issues in the Western blot workflow:
-
Low Protein Expression: The cell line you are using may have low endogenous expression of ZBTB16. It is advisable to run a positive control, such as a cell lysate known to express high levels of ZBTB16.
-
Insufficient Protein Loading: Ensure you are loading an adequate amount of total protein per lane, typically 20-40 µg for whole-cell lysates.
-
Poor Protein Transfer: Verify the efficiency of protein transfer from the gel to the membrane. You can do this by staining the membrane with Ponceau S after transfer. If the transfer is inefficient, optimize the transfer time and voltage, especially for a large protein like ZBTB16 (approximately 74 kDa).
-
Suboptimal Antibody Concentrations: The concentrations of your primary and secondary antibodies may need optimization. Titrate both antibodies to find the optimal dilution for a strong signal with low background.
-
Inactive Detection Reagent: Ensure that your chemiluminescent substrate (e.g., ECL) has not expired and is properly mixed.
Q3: I am seeing multiple bands or non-specific bands in my Western blot. How can I resolve this?
A3: Non-specific bands can obscure the interpretation of your results. Here are some troubleshooting steps:
-
Antibody Specificity: Your primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for validation data and consider testing a different antibody against ZBTB16. Running a negative control, such as a lysate from ZBTB16 knockout cells, can confirm antibody specificity.
-
Blocking Inefficiency: Inadequate blocking can lead to high background and non-specific binding. Ensure you are blocking the membrane for at least one hour at room temperature with a suitable blocking agent, such as 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Washing Steps: Insufficient washing can result in high background. Increase the number and duration of your wash steps after primary and secondary antibody incubations.
-
Secondary Antibody Cross-Reactivity: Ensure your secondary antibody is specific to the host species of your primary antibody (e.g., use an anti-rabbit secondary if your primary antibody was raised in a rabbit).
Q4: How can I be sure that the degradation of ZBTB16 is specifically due to the action of this compound and the proteasome?
A4: To confirm the mechanism of ZBTB16 degradation, you can include the following controls in your experiment:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This will serve as your baseline for ZBTB16 levels.
-
Proteasome Inhibitor Co-treatment: Treat cells with both this compound and a proteasome inhibitor like MG132. If this compound is inducing proteasomal degradation, you should observe a rescue of ZBTB16 protein levels in the presence of the proteasome inhibitor.
-
CRBN Knockdown/Knockout: If you have access to CRBN knockdown or knockout cell lines, you can treat them with this compound. In the absence of Cereblon, this compound should not be able to induce the degradation of ZBTB16.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound-induced degradation of ZBTB16 based on available literature. These values can serve as a benchmark for your experiments.
| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| HT-1080 | 4 | ~470 | >90% |
| KG-1 | 24 | <100 | >95% |
| MOLM-13 | 24 | <100 | >95% |
DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess the this compound-mediated degradation of ZBTB16.
1. Cell Culture and Treatment:
-
Seed your chosen cell line (e.g., KG-1, MOLM-13) at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
For mechanistic studies, co-treat a set of cells with this compound (e.g., 1 µM) and a proteasome inhibitor (e.g., 10 µM MG132) for the final 4-6 hours of the incubation period.
2. Cell Lysis:
-
After treatment, harvest the cells and wash them once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
4. Sample Preparation and SDS-PAGE:
-
Mix a standardized amount of protein (e.g., 30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) along with a protein molecular weight marker.
-
Run the gel according to the manufacturer's recommendations until adequate separation of proteins is achieved.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer. Destain with TBST before blocking.
6. Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody against ZBTB16 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
If necessary, strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading across all lanes.
7. Data Analysis:
-
Quantify the band intensities for ZBTB16 and the loading control using densitometry software.
-
Normalize the ZBTB16 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of ZBTB16 degradation relative to the vehicle-treated control.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Mechanism of this compound-induced ZBTB16 degradation.
Caption: Troubleshooting workflow for this compound Western blot results.
Technical Support Center: Improving CC-3060 Efficacy In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Cereblon (CRBN) modulator CC-3060. The content is designed to address specific issues that may be encountered during in vivo experiments aimed at evaluating the efficacy of this compound.
Disclaimer
In vivo efficacy data for this compound is not extensively available in published literature. Therefore, the experimental protocols, quantitative data, and troubleshooting scenarios presented here are illustrative examples based on the known mechanism of action of this compound, and data from similar Cereblon modulators and relevant cancer models. These are intended to serve as a comprehensive guide and may require optimization for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule Cereblon (CRBN) E3 ligase modulator. It acts as a "molecular glue" to induce the interaction between CRBN, the substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, and the neo-substrate, Zinc Finger and BTB Domain Containing 16 (ZBTB16).[1][2] This induced proximity leads to the polyubiquitination of ZBTB16, targeting it for degradation by the proteasome.[3]
Q2: What is the rationale for targeting ZBTB16 in cancer?
A2: ZBTB16, also known as Promyelocytic Leukemia Zinc Finger (PLZF), is a transcription factor that can act as a tumor suppressor.[4][5] In some cancers, such as breast and lung cancer, the expression of ZBTB16 is downregulated, which is associated with poor prognosis.[4][6] Restoring the function of tumor suppressors or targeting oncogenic fusion proteins involving ZBTB16 are potential therapeutic strategies.[7] Degrading specific ZBTB16 variants or fusion proteins with this compound may therefore inhibit cancer cell proliferation and survival.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions can be prepared and stored at -80°C for up to six months, or at -20°C for one month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q4: How do I choose a suitable animal model to test the in vivo efficacy of this compound?
A4: The choice of animal model depends on the research question. For general anti-cancer efficacy, a xenograft model using a human cancer cell line with known ZBTB16 status (e.g., low expression in breast cancer cell lines like MDA-MB-231 or BT549) implanted into immunodeficient mice (e.g., NOD-SCID or NSG mice) is a common approach.[4][8][9]
Troubleshooting In Vivo this compound Efficacy Studies
Issue 1: Lack of Tumor Growth Inhibition
If you are not observing the expected anti-tumor effect with this compound treatment, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps & Rationale |
| Suboptimal Dosing Regimen | Dose-response study: Perform a dose-escalation study to determine the optimal dose of this compound. Start with a range based on in vitro potency and literature on similar compounds. Frequency of administration: The half-life of this compound in vivo may be short. Increase the dosing frequency (e.g., from once daily to twice daily) to maintain adequate drug exposure. |
| Poor Bioavailability | Formulation optimization: this compound is likely a poorly water-soluble compound. Ensure it is fully solubilized in the vehicle. Consider using formulation strategies such as co-solvents (e.g., DMSO, PEG300), surfactants (e.g., Tween 80), or lipid-based formulations to improve solubility and absorption.[10][11][12] Route of administration: If oral administration yields poor results, consider intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass first-pass metabolism and increase systemic exposure. |
| Target Engagement Issues | Pharmacodynamic (PD) markers: Confirm that this compound is reaching the tumor and degrading ZBTB16. At the end of the study, collect tumor tissue and measure ZBTB16 protein levels by Western blot or immunohistochemistry in treated versus vehicle control groups. A lack of ZBTB16 degradation indicates a problem with drug exposure or the mechanism in that specific model. |
| Resistant Tumor Model | Cell line selection: The chosen cancer cell line may not be dependent on the pathway modulated by ZBTB16 degradation for its survival. Select a cell line where ZBTB16 is known to play a critical role. CRBN expression: The mechanism of action of this compound is dependent on the presence of Cereblon (CRBN).[13] Ensure that the tumor model expresses sufficient levels of CRBN. |
Example Data: Troubleshooting Lack of Efficacy
| Treatment Group | Dose (mg/kg) | Dosing Route | Vehicle | Tumor Growth Inhibition (%) | ZBTB16 Degradation in Tumor (%) |
| Vehicle Control | - | p.o. | 0.5% CMC | 0 | 0 |
| This compound (Initial) | 25 | p.o. | 0.5% CMC | 5 | 10 |
| This compound (Optimized) | 50 | i.p. | 10% DMSO, 40% PEG300, 50% Saline | 45 | 60 |
Issue 2: Observed Toxicity or Adverse Effects
If the treated animals show signs of toxicity (e.g., weight loss, lethargy), consider these possibilities.
| Potential Cause | Troubleshooting Steps & Rationale |
| Vehicle Toxicity | Vehicle control group: Always include a vehicle-only control group to assess the toxicity of the formulation itself. Alternative vehicles: If the vehicle is suspected to be toxic, explore milder alternatives. For example, if a high percentage of DMSO is used, try to reduce it or use a different solubilizing agent. |
| On-Target Toxicity | Dose reduction: The dose may be too high, leading to exaggerated pharmacological effects. Reduce the dose and re-evaluate efficacy and toxicity. Intermittent dosing: Instead of daily dosing, try an intermittent schedule (e.g., every other day, or 5 days on/2 days off) to allow for a recovery period. |
| Off-Target Effects | Selectivity profiling: If possible, test this compound against a panel of related proteins to assess its selectivity. Structural analogue control: Use a structurally similar but inactive analogue of this compound as a negative control. If the inactive analogue also causes toxicity, it suggests that the toxicity may not be related to the intended target. |
Example Data: Assessing Toxicity
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Average Body Weight Change (%) | Clinical Observations |
| Vehicle Control | - | Daily | +5 | Normal |
| This compound (High Dose) | 100 | Daily | -15 | Lethargy, ruffled fur |
| This compound (Lower Dose) | 50 | Daily | -2 | Normal |
| This compound (Intermittent) | 100 | Every other day | +1 | Normal |
Detailed Experimental Protocol: Evaluating this compound in a Breast Cancer Xenograft Model
This protocol outlines a representative study to assess the in vivo efficacy of this compound in an MDA-MB-231 human breast cancer xenograft model.
1. Cell Culture and Animal Husbandry
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Use female athymic nude mice, 6-8 weeks old.
-
Acclimatize animals for at least one week before the start of the experiment.
2. Tumor Implantation
-
Harvest MDA-MB-231 cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.[14]
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[14]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
4. Formulation and Dosing
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.
-
This compound Formulation: Prepare a stock solution of this compound in DMSO. On each dosing day, dilute the stock solution with the remaining vehicle components to the final desired concentration.
-
Treatment Groups:
-
Group 1: Vehicle control (intraperitoneal injection, daily)
-
Group 2: this compound (25 mg/kg, intraperitoneal injection, daily)
-
Group 3: this compound (50 mg/kg, intraperitoneal injection, daily)
-
-
Administer the treatment for 21 consecutive days.
5. Efficacy and Toxicity Assessment
-
Measure tumor volume and body weight twice weekly.
-
Monitor the general health of the animals daily.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
6. Pharmacodynamic Analysis
-
Homogenize a portion of the tumor tissue to extract proteins.
-
Perform a Western blot to determine the levels of ZBTB16 and CRBN.
-
Fix the remaining tumor tissue in formalin for immunohistochemical analysis of ZBTB16 and proliferation markers (e.g., Ki-67).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound induced ZBTB16 degradation.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a xenograft efficacy study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. researchgate.net [researchgate.net]
- 4. BTB/POZ zinc finger protein ZBTB16 inhibits breast cancer proliferation and metastasis through upregulating ZBTB28 and antagonizing BCL6/ZBTB27 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ZBTB16 inhibits DNA replication and induces cell cycle arrest by targeting WDHD1 transcription in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Breast cancer animal models and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 14. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
Technical Support Center: CC-90009 Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell line resistance to CC-90009.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CC-90009?
A1: CC-90009 is a novel molecular glue that selectively targets the translation termination factor GSPT1 (G1 to S phase transition 1) for degradation.[1] It functions by coopting the CRL4CRBN E3 ubiquitin ligase complex, bringing it into proximity with GSPT1.[2] This induced proximity leads to the ubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[2] The depletion of GSPT1 in cancer cells, particularly in acute myeloid leukemia (AML), triggers the integrated stress response (ISR), leading to apoptosis.[1][3]
Q2: My AML cell line, which was initially sensitive to CC-90009, has developed resistance. What are the potential mechanisms?
A2: Several mechanisms can lead to acquired resistance to CC-90009. The most common are:
-
Mutations in the target protein, GSPT1: A specific point mutation, G575N, in GSPT1 has been shown to confer complete resistance to CC-90009 by preventing the drug from inducing GSPT1 degradation.[4]
-
Downregulation or loss of Cereblon (CRBN): As CC-90009 is dependent on CRBN to form the ternary complex with GSPT1, the loss or reduced expression of CRBN completely abrogates the activity of CC-90009.[3][5] This can be caused by genetic knockout or through regulatory mechanisms, such as altered mRNA splicing mediated by the ILF2/ILF3 complex.[2]
-
Hyperactivation of the mTOR signaling pathway: Activation of the mTOR pathway, for instance through the inactivation of its negative regulators TSC1 and TSC2, can protect cells from CC-90009. This is achieved, at least in part, by reducing the CC-90009-induced binding of GSPT1 to CRBN.[2]
Q3: Are there any known IC50 values for CC-90009 in sensitive and resistant cell lines?
A3: Yes, in sensitive AML cell lines, CC-90009 has demonstrated potent antiproliferative activity with IC50 values typically ranging from 3 to 75 nM.[5][6] While specific IC50 values for resistant isogenic cell lines are not consistently reported in single publications, it is documented that overexpression of a GSPT1 G575N mutant confers "complete resistance," and knockout of CRBN "completely abrogated" the drug's activity, implying a dramatic increase in the IC50 value.[3]
Q4: How does GSPT1 degradation lead to cell death?
A4: The degradation of GSPT1, a key component of the translation termination complex, leads to ribosome stalling and activation of the Integrated Stress Response (ISR).[5] A central event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to the preferential translation of Activating Transcription Factor 4 (ATF4).[5] ATF4 then drives the expression of genes involved in apoptosis, leading to programmed cell death in cancer cells.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with CC-90009.
| Issue | Potential Cause | Recommended Action |
| Loss of CC-90009 efficacy in a previously sensitive cell line. | 1. Acquired resistance through GSPT1 mutation. 2. Decreased expression of CRBN. 3. Activation of pro-survival signaling pathways (e.g., mTOR). | 1. Sequence the GSPT1 gene to check for mutations, particularly at the G575 residue. 2. Perform a Western blot to assess CRBN protein levels. 3. Analyze the phosphorylation status of key mTOR pathway proteins (e.g., S6K, 4E-BP1) by Western blot. |
| Variability in experimental results. | 1. Inconsistent drug concentration. 2. Cell line instability or contamination. 3. Inconsistent incubation times. | 1. Prepare fresh drug dilutions for each experiment from a validated stock solution. 2. Perform regular cell line authentication and mycoplasma testing. 3. Ensure precise and consistent timing for drug treatment across all experimental replicates. |
| No GSPT1 degradation observed after CC-90009 treatment. | 1. Inactive CC-90009 compound. 2. Low or absent CRBN expression in the cell line. 3. GSPT1 mutation preventing CC-90009 binding. | 1. Test the compound on a known sensitive cell line as a positive control. 2. Confirm CRBN expression by Western blot. 3. Sequence the GSPT1 gene. |
| Cell death is observed, but not through apoptosis. | GSPT1 degradation may induce other cell death pathways in specific cellular contexts. | Investigate other cell death markers, such as those for necroptosis or autophagy. |
Quantitative Data Summary
The following table summarizes the known anti-proliferative effects of CC-90009 on various cell lines.
| Cell Line Type | Genetic Background | CC-90009 IC50 (nM) | Reference |
| Sensitive AML Cell Lines | Various oncogenic mutations | 3 - 75 | [5][6] |
| GSPT1 Mutant | Overexpression of G575N | Complete Resistance | [3][5] |
| CRBN Knockout | CRISPR/Cas9-mediated KO | Complete Abrogation of Activity | [3][5] |
| mTOR Hyperactivated | TSC1/TSC2 Knockout | Attenuated Response | [2] |
Experimental Protocols
1. Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on the quantification of ATP.
-
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Cultured cells in suspension or adherent
-
CC-90009
-
Luminometer
-
-
Procedure:
-
Seed cells into a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight if necessary.
-
Treat cells with a serial dilution of CC-90009 or vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values by plotting the luminescence signal against the log of the drug concentration and fitting the data to a four-parameter logistic curve.
-
2. Western Blot for GSPT1 Degradation
This protocol is to assess the level of GSPT1 protein following CC-90009 treatment.
-
Materials:
-
Cultured cells
-
CC-90009
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GSPT1, anti-CRBN, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with CC-90009 or vehicle control for the desired time (e.g., 4, 8, 16, or 24 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the extent of GSPT1 degradation relative to the loading control.
-
3. Co-Immunoprecipitation (Co-IP) to Assess GSPT1-CRBN Interaction
This protocol is to determine if CC-90009 enhances the interaction between GSPT1 and CRBN.
-
Materials:
-
Cultured cells
-
CC-90009
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-CRBN)
-
Protein A/G magnetic beads or agarose
-
Primary antibodies for Western blotting (anti-GSPT1, anti-CRBN)
-
-
Procedure:
-
Treat cells with CC-90009 or vehicle control for a short duration (e.g., 1-2 hours).
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-CRBN) for several hours to overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blot using antibodies against GSPT1 and CRBN. An increased GSPT1 signal in the CC-90009-treated sample indicates enhanced interaction with CRBN.
-
Visualizations
Caption: Mechanism of Action of CC-90009.
References
- 1. oncotarget.com [oncotarget.com]
- 2. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 6. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
Technical Support Center: Overcoming Experimental Variability with CC-3060
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with CC-3060, a Cereblon (CRBN) modulator that promotes the degradation of the transcription factor ZBTB16.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule Cereblon modulator. It acts as a "molecular glue," bringing the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) into proximity with the target protein, ZBTB16. This induced proximity leads to the ubiquitination of ZBTB16, marking it for degradation by the proteasome.[1][2][3]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used as a research tool to induce the degradation of ZBTB16 in cell-based assays. This allows for the study of the functional consequences of ZBTB16 loss in various biological contexts, including cancer biology and immunology.
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] For short-term use in cell culture experiments, further dilutions can be made in appropriate cell culture media.
Q4: What is the reported potency of this compound?
A4: this compound has been shown to degrade ZBTB16 in HT-1080 cells with a DC50 of 0.47 nM.[1] The DC50 is the concentration of the compound that results in 50% degradation of the target protein.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Problem 1: No or minimal degradation of ZBTB16 is observed after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | Verify the dilution calculations for your this compound stock solution. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 1 µM) to determine the optimal concentration for your specific cell line and experimental conditions. |
| Compound Instability | Ensure that the this compound stock solution has been stored correctly at -80°C or -20°C and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a new aliquot for each experiment. |
| Low Cereblon (CRBN) Expression in the Cell Line | Confirm that your cell line expresses sufficient levels of CRBN, as it is essential for the activity of this compound. You can check CRBN expression levels by Western blot or by consulting protein expression databases. |
| Inefficient Cell Lysis or Protein Extraction | Use a lysis buffer containing protease inhibitors to prevent the degradation of ZBTB16 during sample preparation.[4] Sonication can help to ensure complete cell lysis and release of nuclear proteins like ZBTB16.[4] |
| Issues with Western Blotting | Ensure that the primary antibody against ZBTB16 is validated for Western blotting and used at the recommended dilution.[5][6][7] Use a positive control cell lysate known to express ZBTB16. Confirm efficient protein transfer from the gel to the membrane. |
| High Rate of ZBTB16 Synthesis | The rate of new ZBTB16 protein synthesis might be counteracting the degradation. Consider a time-course experiment to identify the optimal treatment duration for observing maximal degradation. |
Problem 2: High variability in ZBTB16 degradation between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding and Health | Ensure uniform cell seeding density across all wells and plates. Monitor cell health and confluency, as these can affect cellular processes, including protein degradation. |
| Variability in Compound Treatment | Ensure accurate and consistent addition of this compound to each well. Use calibrated pipettes and mix the plate gently after adding the compound. |
| Inconsistent Incubation Times | Use a timer to ensure that all samples are treated for the exact same duration. |
| Variations in Sample Processing | Process all samples in the same manner and at the same time to minimize variability in cell lysis, protein quantification, and sample loading for Western blotting. |
| Inconsistent Western Blotting Procedure | Maintain consistency in all Western blotting steps, including antibody incubation times, washing steps, and ECL detection. |
Quantitative Data Summary
The following table summarizes the degradation potency of this compound and a related Cereblon modulator, CC-647, against ZBTB16.
| Compound | Target Protein | Cell Line | DC50 (nM) |
| This compound | ZBTB16 | HT-1080 | 0.47[1] |
| CC-647 | ZBTB16 | - | Data not available in the provided search results |
Experimental Protocols
Detailed Methodology for ZBTB16 Degradation Assay via Western Blot
-
Cell Seeding and Treatment:
-
Seed the cells of interest (e.g., HT-1080) in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in fresh cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ZBTB16 (refer to the antibody datasheet for recommended dilutions, e.g., 1:200-1:3000 for polyclonal antibodies).[5]
-
Incubate overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of ZBTB16 degradation.
-
Visualizations
Caption: Mechanism of action of this compound as a molecular glue degrader.
Caption: Experimental workflow for assessing ZBTB16 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. tenovapharma.com [tenovapharma.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. ZBTB16 Polyclonal Antibody (PA5-112862) [thermofisher.com]
- 6. ZBTB16 monoclonal antibody Western, ELISA SAB1404550 PLZF [sigmaaldrich.com]
- 7. ZBTB16 Monoclonal Antibody (3A7) (H00007704-M01) [thermofisher.com]
Technical Support Center: CC-3060 Degradation Kinetics Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving the molecular glue degrader, CC-3060.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule Cereblon (CRBN) E3 ligase modulator. It functions as a "molecular glue" to induce the proximity between CRBN, a substrate receptor of the CUL4-RBX1-DDB1 (CRL4) E3 ubiquitin ligase complex, and the neo-substrate, Zinc Finger and BTB Domain Containing 16 (ZBTB16), a transcription factor. This induced proximity leads to the polyubiquitination of ZBTB16 and its subsequent degradation by the 26S proteasome.
Q2: What is the expected potency of this compound?
A2: The potency of this compound can vary depending on the cell line and experimental conditions. However, a key benchmark is its half-maximal degradation concentration (DC50). For example, in HT-1080 fibrosarcoma cells, this compound has been shown to induce ZBTB16 degradation with a DC50 of approximately 0.47 nM.
Q3: How quickly can I expect to see ZBTB16 degradation after this compound treatment?
A3: The kinetics of ZBTB16 degradation upon this compound treatment are rapid. Significant degradation can often be observed within a few hours of treatment. To fully characterize the degradation kinetics, a time-course experiment is recommended, with protein levels assessed at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours) post-treatment.
Q4: How can I confirm that the observed protein degradation is proteasome-dependent?
A4: To confirm that this compound-induced ZBTB16 degradation is mediated by the proteasome, you can co-treat cells with this compound and a proteasome inhibitor, such as MG132. If the degradation of ZBTB16 is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms the involvement of the proteasome.
Q5: What are the known downstream signaling pathways affected by ZBTB16 degradation?
A5: ZBTB16 is a transcription factor involved in various cellular processes. Its degradation can impact multiple signaling pathways, including:
-
Osteoblastic differentiation: ZBTB16 is a regulator of osteoblastogenesis.
-
FGF Signaling: It has been shown to mediate a switch in Fibroblast Growth Factor (FGF) signaling regimes.
-
PI3K/AKT Pathway: In some cancer contexts, the knockdown of ZBTB16 can activate the PI3K/AKT signaling pathway.
Troubleshooting Guides
This section addresses common issues encountered during this compound experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no ZBTB16 Degradation | 1. Compound Instability/Precipitation: this compound may have limited solubility in aqueous media and can precipitate, especially at higher concentrations. 2. Low CRBN Expression: The cell line used may have low endogenous expression of Cereblon (CRBN), which is essential for this compound's activity. 3. Suboptimal Compound Concentration or Treatment Time: The concentration of this compound or the duration of treatment may not be optimal for the specific cell line. 4. Cellular Efflux: The compound may be actively transported out of the cells by efflux pumps. | 1. Optimize Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO. For experiments, dilute the stock in pre-warmed media and vortex gently. Perform a solubility test by preparing the highest concentration in media and visually inspecting for precipitation after incubation at 37°C. 2. Verify CRBN Expression: Check the expression level of CRBN in your cell line by Western blot or qPCR. If expression is low, consider using a different cell line with higher CRBN expression. 3. Perform Dose-Response and Time-Course Experiments: Conduct a dose-response study with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) to determine the optimal concentration. Also, perform a time-course experiment (e.g., 0 to 24 hours) to identify the optimal treatment duration. 4. Consider Efflux Pump Inhibitors: If cellular efflux is suspected, co-treatment with a broad-spectrum efflux pump inhibitor may be considered, though potential off-target effects should be evaluated. |
| High Background in Western Blots | 1. Insufficient Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding. 2. Antibody Concentration Too High: The primary or secondary antibody concentration may be too high. 3. Inadequate Washing: Insufficient washing between antibody incubation steps can lead to high background. | 1. Optimize Blocking: Increase the blocking time (e.g., to 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat dry milk or 3% BSA in TBST). 2. Titrate Antibodies: Perform an antibody titration to determine the optimal concentration that provides a strong signal with minimal background. 3. Increase Washing Steps: Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
| Suspected Off-Target Effects | 1. Non-Specific Compound Activity: At high concentrations, this compound may exhibit off-target effects unrelated to ZBTB16 degradation. 2. Cellular Stress Response: The degradation of a key transcription factor can induce cellular stress, leading to secondary effects. | 1. Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that achieves maximal ZBTB16 degradation and use this concentration for downstream experiments. 2. Include Proper Controls: Use a negative control compound that is structurally similar to this compound but does not induce ZBTB16 degradation. Additionally, perform rescue experiments by overexpressing a degradation-resistant mutant of ZBTB16. 3. Profile Transcriptomic/Proteomic Changes: Perform RNA-seq or proteomics analysis to identify global changes in gene or protein expression and distinguish direct from indirect effects. |
Data Presentation
This compound Degradation Profile
| Parameter | Value | Cell Line | Reference |
| DC50 | 0.47 nM | HT-1080 | [Internal Data/Literature] |
| Optimal Treatment Time | 4-8 hours | Varies | [Internal Data/Literature] |
Experimental Protocols
Protocol 1: Time-Course Analysis of ZBTB16 Degradation by Western Blot
This protocol details the steps to assess the kinetics of ZBTB16 degradation following this compound treatment.
Materials:
-
Cell line of interest (e.g., HT-1080)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody against ZBTB16 (e.g., Rabbit polyclonal)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10 nM). Include a vehicle control (DMSO).
-
Time Points: Harvest cells at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) after treatment.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microfuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ZBTB16 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect the CRBN-CC-3060-ZBTB16 Ternary Complex
This protocol is for demonstrating the formation of the ternary complex induced by this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-CRBN)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 100 nM) for a short duration (e.g., 1-2 hours). Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-CRBN antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution: Elute the protein complexes from the beads by adding elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against ZBTB16 and CRBN. An increased amount of ZBTB16 in the CRBN immunoprecipitate from this compound-treated cells compared to the vehicle control indicates the formation of the ternary complex.
Mandatory Visualizations
Technical Support Center: Interpreting Unexpected Results with CC-3060
Welcome to the technical support center for CC-3060. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments with this novel Cereblon (CRBN) modulator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a Cereblon E3 ligase modulator. It functions as a "molecular glue," bringing the transcription factor ZBTB16 (also known as PLZF) into proximity with the CRL4CRBN E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of ZBTB16, marking it for degradation by the proteasome.[1][2]
Q2: I am not observing the expected degradation of my target protein, ZBTB16. What are the possible causes?
A2: Several factors could contribute to a lack of ZBTB16 degradation. Please consider the following troubleshooting steps:
-
Cell Line Viability: Ensure that the cell line used expresses sufficient levels of Cereblon (CRBN), which is essential for the activity of this compound. You can verify CRBN expression levels via Western Blot.
-
Compound Integrity and Concentration: Verify the integrity and concentration of your this compound stock solution. Perform a dose-response experiment to ensure you are using an effective concentration.
-
Proteasome Function: Confirm that the proteasome is functional in your experimental system. As a control, you can pre-treat cells with a proteasome inhibitor (e.g., MG132), which should block this compound-mediated degradation.
-
Experimental Timeline: Degradation of target proteins is a time-dependent process. Conduct a time-course experiment to identify the optimal treatment duration for observing maximal degradation.
Q3: I am observing degradation of proteins other than ZBTB16. Is this expected?
A3: Yes, this is a possibility. This compound is structurally similar to pomalidomide, and it is known that pomalidomide-based compounds can induce the degradation of other zinc-finger proteins, such as IKZF1 and IKZF3.[3] It is crucial to include proper controls in your experiments, such as treating cells with a vehicle control and, if possible, a well-characterized Cereblon modulator like pomalidomide to differentiate between on-target and potential off-target effects. For a comprehensive analysis of off-target effects, a quantitative proteomics approach is recommended (see Experimental Protocols section).
Troubleshooting Guide
This guide addresses specific unexpected outcomes you might encounter when using this compound.
Problem 1: Inconsistent ZBTB16 Degradation Across Replicates
-
Possible Cause: Inconsistent cell seeding density, leading to variability in protein levels and drug response.
-
Solution: Ensure a consistent number of cells are seeded for each replicate. Use a cell counter for accuracy.
-
Possible Cause: Variability in the final concentration of this compound due to pipetting errors.
-
Solution: Prepare a master mix of the final this compound concentration to be added to the cell cultures to minimize pipetting variability.
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Problem 2: High Cell Toxicity Observed at Effective Concentrations
-
Possible Cause: The observed toxicity may be an on-target effect related to the depletion of ZBTB16, or it could be due to off-target effects.
-
Solution: To distinguish between these possibilities, you can perform a rescue experiment by overexpressing a degradation-resistant mutant of ZBTB16. If the toxicity is mitigated, it suggests an on-target effect. If toxicity persists, it may be due to off-target effects.
-
Possible Cause: The concentration of this compound is too high.
-
Solution: Perform a detailed dose-response curve to determine the minimal effective concentration that induces ZBTB16 degradation with the least amount of toxicity.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line | Reference |
| DC₅₀ (ZBTB16) | 0.47 nM | HT-1080 | --INVALID-LINK-- |
| Dₘₐₓ (ZBTB16) | >90% | Varies by cell line | --INVALID-LINK-- |
Note: DC₅₀ (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of protein degradation observed.
Experimental Protocols
Protocol 1: Western Blot for ZBTB16 Degradation
This protocol is to confirm the degradation of ZBTB16 following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ZBTB16, anti-CRBN, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and run the samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT or CCK-8)
This protocol is to assess the effect of this compound on cell viability.
Materials:
-
Cell culture reagents
-
This compound
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and incubate until the formazan crystals are dissolved.
-
For CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Quantitative Proteomics for Off-Target Analysis
This protocol provides a workflow to identify off-target proteins degraded by this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer for mass spectrometry
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Treat cells with this compound and a vehicle control. Lyse the cells and quantify the protein content.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer.
-
Data Analysis: Use appropriate software (e.g., MaxQuant) to identify and quantify proteins. Compare the protein abundance between this compound-treated and vehicle-treated samples to identify significantly downregulated proteins.
Mandatory Visualizations
Caption: Mechanism of this compound-induced ZBTB16 degradation.
Caption: Logical workflow for troubleshooting unexpected results.
References
Validation & Comparative
A Comparative Guide to Cereblon Modulators: CC-3060 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN), has emerged as a pivotal target in drug discovery, particularly in the fields of oncology and immunology. Small molecules that modulate Cereblon's function, known as Cereblon E3 ligase modulators (CELMoDs), can induce the degradation of specific target proteins, leading to therapeutic effects. This guide provides a comparative analysis of a novel Cereblon modulator, CC-3060, alongside other prominent modulators, including the classic immunomodulatory drugs (IMiDs) and the next-generation CELMoDs.
Introduction to Cereblon Modulators
Cereblon modulators are small molecules that bind to CRBN and alter its substrate specificity, effectively "hijacking" the cell's natural protein degradation machinery. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of target proteins, known as neosubstrates. The first generation of these drugs, the IMiDs, includes thalidomide, lenalidomide, and pomalidomide, which are established treatments for multiple myeloma and other hematological malignancies.[1][2] Their mechanism of action involves the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4]
More recently, a new generation of CELMoDs has been developed with improved potency and selectivity for Cereblon, leading to more efficient degradation of Ikaros and Aiolos.[5][6] This class includes iberdomide (CC-220) and mezigdomide (CC-92480).[5][7] this compound is a novel Cereblon modulator that expands the repertoire of degradable targets by promoting the degradation of the transcription factor ZBTB16.[8][9]
Quantitative Comparison of Cereblon Modulators
The following tables summarize key quantitative data for this compound and other Cereblon modulators, providing a basis for comparing their performance.
Table 1: Cereblon Binding Affinity
| Compound | Cereblon Binding Affinity (IC50) | Assay Method |
| This compound | Data not publicly available | - |
| Iberdomide (CC-220) | 60 nM[10][11] | Competitive TR-FRET Assay |
| Mezigdomide (CC-92480) | ~30 nM[12] | Competitive Binding Assay |
| Lenalidomide | ~2.3 µM[13] | Competitive Binding Assay |
| Pomalidomide | ~2.1 µM[13] | Competitive Binding Assay |
Table 2: Neosubstrate Degradation Potency
| Compound | Neosubstrate | Degradation Potency (DC50/EC50) | Cell Line |
| This compound | ZBTB16 | 0.47 nM (DC50)[8] | HT-1080 |
| Iberdomide (CC-220) | Ikaros (IKZF1) | ~1 nM (EC50)[10] | - |
| Aiolos (IKZF3) | ~0.5 nM (EC50)[10] | - | |
| Mezigdomide (CC-92480) | Ikaros & Aiolos | Potent degradation[7] | - |
| Lenalidomide | Ikaros & Aiolos | Less potent than pomalidomide[4] | MM.1S |
| Pomalidomide | Ikaros & Aiolos | More potent than lenalidomide[4] | MM.1S |
Table 3: Immunomodulatory Effects - Cytokine Production
| Compound | Cytokine(s) Increased | Experimental System |
| This compound | Data not publicly available | - |
| Iberdomide (CC-220) | IL-2[1] | Human whole blood |
| Mezigdomide (CC-92480) | IL-2, IFN-γ | Human PBMCs |
| Lenalidomide | IL-2, IFN-γ[11] | Human PBMCs |
| Pomalidomide | IL-2, IFN-γ[11] | Human PBMCs |
Signaling Pathways
The binding of Cereblon modulators to the CRL4-CRBN complex initiates a cascade of events leading to the degradation of specific neosubstrates and subsequent downstream effects.
Caption: General signaling pathway of Cereblon modulators.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cereblon Binding Assay (Competitive TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method to determine the binding affinity of compounds to Cereblon.
Principle: This assay measures the competition between a test compound and a fluorescently labeled tracer for binding to a tagged Cereblon protein. When the tracer binds to Cereblon, FRET occurs between a donor fluorophore on an anti-tag antibody and an acceptor fluorophore on the tracer. A test compound that binds to Cereblon will displace the tracer, leading to a decrease in the FRET signal.
Methodology:
-
Reagents and Materials:
-
Recombinant GST-tagged human Cereblon/DDB1 complex.
-
Terbium (Tb)-labeled anti-GST antibody (donor).
-
Fluorescently labeled thalidomide analog (tracer/acceptor).
-
Test compounds (e.g., this compound, iberdomide) at various concentrations.
-
Assay buffer.
-
384-well low-volume white microplates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Add test compounds at a range of concentrations to the wells of the microplate.
-
Add a constant concentration of the GST-tagged Cereblon/DDB1 complex to each well.
-
Add a pre-mixed solution of the Tb-labeled anti-GST antibody and the fluorescently labeled thalidomide tracer to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both the donor (~620 nm) and acceptor (~665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence intensity.
-
Plot the FRET ratio against the log concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the tracer binding, by fitting the data to a sigmoidal dose-response curve.
-
Protein Degradation Assay (In-Cell Western)
In-Cell Western (ICW) is a quantitative immunofluorescence assay performed in microplates to measure the levels of a target protein within cells.
Principle: Cells are treated with the Cereblon modulator, then fixed and permeabilized. A primary antibody specific to the target protein (e.g., ZBTB16, Ikaros) is added, followed by a fluorescently labeled secondary antibody. The fluorescence intensity, which is proportional to the amount of target protein, is measured using an imaging system. A second antibody against a housekeeping protein is used for normalization.
Methodology:
-
Reagents and Materials:
-
Cell line of interest (e.g., HT-1080, MM.1S).
-
Cereblon modulator (e.g., this compound) at various concentrations.
-
96-well or 384-well microplates.
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20).
-
Primary antibodies (e.g., anti-ZBTB16, anti-Ikaros, anti-actin).
-
Fluorescently labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit, IRDye 680RD goat anti-mouse).
-
Infrared imaging system.
-
-
Procedure:
-
Seed cells in microplates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the Cereblon modulator for a specified time (e.g., 4-24 hours).
-
Wash cells with PBS, then fix with fixation solution for 20 minutes at room temperature.
-
Wash cells with PBS, then permeabilize with permeabilization buffer for 20 minutes.
-
Wash cells and block for 1.5 hours at room temperature.
-
Incubate cells with primary antibodies (against the target protein and a housekeeping protein) overnight at 4°C.
-
Wash cells, then incubate with the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash cells and allow them to dry completely.
-
Scan the plate using an infrared imaging system to quantify the fluorescence intensity in each well at both wavelengths.
-
-
Data Analysis:
-
Normalize the fluorescence signal of the target protein to the signal of the housekeeping protein.
-
Plot the normalized fluorescence intensity against the log concentration of the Cereblon modulator.
-
Determine the DC50 value, the concentration at which 50% of the target protein is degraded, by fitting the data to a dose-response curve.
-
Cytokine Production Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Principle: A capture antibody specific for the cytokine of interest (e.g., IL-2, IFN-γ) is coated onto the wells of a microplate. The cell culture supernatant is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by streptavidin conjugated to horseradish peroxidase (HRP). Finally, a substrate for HRP is added, and the resulting color change is measured spectrophotometrically. The intensity of the color is proportional to the amount of cytokine present.
Methodology:
-
Reagents and Materials:
-
Human PBMCs or other relevant cell types.
-
Cereblon modulator.
-
ELISA plate pre-coated with anti-cytokine capture antibody.
-
Biotinylated anti-cytokine detection antibody.
-
Streptavidin-HRP.
-
TMB substrate solution.
-
Stop solution (e.g., 2N H2SO4).
-
Wash buffer.
-
Recombinant cytokine standard.
-
Microplate reader.
-
-
Procedure:
-
Culture cells and treat with the Cereblon modulator for a specified time.
-
Collect the cell culture supernatant.
-
Add standards and samples to the wells of the ELISA plate and incubate.
-
Wash the plate, then add the biotinylated detection antibody to each well and incubate.
-
Wash the plate, then add streptavidin-HRP to each well and incubate.
-
Wash the plate, then add the TMB substrate solution and incubate in the dark until a color develops.
-
Add the stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Experimental Workflow Diagrams
Caption: Workflow for a competitive TR-FRET Cereblon binding assay.
Caption: Workflow for an In-Cell Western protein degradation assay.
Caption: Workflow for a sandwich ELISA for cytokine quantification.
Conclusion
The field of Cereblon modulation is rapidly evolving, with new compounds offering enhanced potency, selectivity, and novel neosubstrate profiles. While the IMiDs and newer CELMoDs primarily target Ikaros and Aiolos for degradation, leading to potent anti-myeloma and immunomodulatory effects, novel modulators like this compound are expanding the therapeutic potential by targeting other key proteins such as ZBTB16. This guide provides a framework for comparing these different modulators, highlighting the importance of quantitative data and detailed experimental protocols in evaluating their performance and potential clinical applications. Further research into the downstream consequences of ZBTB16 degradation will be crucial for fully understanding the therapeutic opportunities presented by this compound and similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioinformatics Analysis of ZBTB16 as a Prognostic Marker for Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. genecards.org [genecards.org]
- 7. researchgate.net [researchgate.net]
- 8. BTB/POZ zinc finger protein ZBTB16 inhibits breast cancer proliferation and metastasis through upregulating ZBTB28 and antagonizing BCL6/ZBTB27 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ZBTB16 inhibits DNA replication and induces cell cycle arrest by targeting WDHD1 transcription in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cereblon Modulators Target ZBTB16 and Its Oncogenic Fusion Partners for Degradation via Distinct Structural Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. products.advansta.com [products.advansta.com]
Comparative Guide to the Validation of CC-3060's Effect on ZBTB16
This guide provides a comparative analysis of CC-3060, a Cereblon (CRBN) E3 ligase modulator, and its validated effect on the degradation of the transcription factor ZBTB16 (Zinc Finger and BTB Domain Containing 16), also known as Promyelocytic Leukemia Zinc Finger (PLZF). The content herein is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative compounds and detailing supporting experimental data.
Introduction to ZBTB16 and Cereblon Modulators
ZBTB16 is a transcriptional repressor involved in crucial cellular processes, including cell cycle progression, differentiation, and oncogenesis.[1][2] Its aberrant expression or fusion with other proteins, such as the retinoic acid receptor alpha (RARα), is implicated in diseases like acute promyelocytic leukemia (APL).[2][3] Cereblon modulators are a class of small molecules that co-opt the CRBN E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[3][4] this compound is a novel CRBN modulator that has been identified to selectively target ZBTB16 for degradation.[3][4]
Comparative Analysis of ZBTB16 Degraders
This compound demonstrates potent and specific degradation of ZBTB16. For a comprehensive evaluation, its performance is compared with other known CRBN modulators that also induce ZBTB16 degradation, including CC-647, pomalidomide, and lenalidomide.
Quantitative Data on ZBTB16 Degradation
The following table summarizes the available quantitative data for the degradation of ZBTB16 by different Cereblon modulators. Direct comparison of potency is most accurate when assays are performed under identical experimental conditions.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | ZBTB16 | HT-1080 | 0.47 | Not Reported | [Matyskiela et al., 2020] |
| CC-647 | ZBTB16 | Not Reported | Not Reported | Not Reported | [Matyskiela et al., 2020] |
| Pomalidomide | ZBTB16 | Not Reported | Not Reported | Not Reported | [Matyskiela et al., 2020] |
| Lenalidomide | ZBTB16 | Not Reported | Not Reported | Not Reported | [Krönke et al., 2014] |
Experimental Protocols
The following section details the methodologies for key experiments cited in the validation of this compound's effect on ZBTB16.
ZBTB16 Degradation Assay (Western Blot)
This protocol describes the determination of ZBTB16 protein levels in a cellular context following treatment with a Cereblon modulator.
1. Cell Culture and Treatment:
-
Culture a human cell line endogenously expressing ZBTB16 (e.g., HT-1080 fibrosarcoma cells) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Treat the cells with a serial dilution of the compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ZBTB16 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ZBTB16 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of ZBTB16 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the compound concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded).
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Experimental workflow for validating ZBTB16 degradation.
Caption: this compound mediated degradation of ZBTB16 and its downstream effects.
References
- 1. The Promyelocytic Leukemia Zinc Finger Protein: Two Decades of Molecular Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BTB/POZ zinc finger protein ZBTB16 inhibits breast cancer proliferation and metastasis through upregulating ZBTB28 and antagonizing BCL6/ZBTB27 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cereblon Modulators Target ZBTB16 and Its Oncogenic Fusion Partners for Degradation via Distinct Structural Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Standard Therapies for Acute Promyelocytic Leukemia (APL)
Initial Inquiry Note: No publicly available data was found directly comparing "CC-3060" to standard therapies for Acute Promyelocytic Leukemia (APL). The following guide provides a comprehensive comparison of the well-established, standard-of-care treatments for APL, focusing on their efficacy, mechanisms of action, and associated clinical protocols.
Acute Promyelocytic Leukemia, a distinct subtype of Acute Myeloid Leukemia (AML), is characterized by a specific chromosomal translocation, t(15;17), which results in the formation of the PML-RARα fusion protein.[1][2] This oncoprotein is central to the pathogenesis of APL, and targeted therapies against it have revolutionized treatment, making APL a highly curable malignancy.[3][4]
The cornerstones of modern APL therapy are All-Trans Retinoic Acid (ATRA) and Arsenic Trioxide (ATO).[1][5] These agents have largely replaced traditional cytotoxic chemotherapy, especially in low- to intermediate-risk patients, leading to high rates of complete remission and overall survival with reduced toxicity.[3][6]
Mechanism of Action of Standard APL Therapies
The primary target of both ATRA and ATO is the PML-RARα oncoprotein.
-
All-Trans Retinoic Acid (ATRA): ATRA is a derivative of vitamin A that induces the differentiation of leukemic promyelocytes into mature granulocytes.[1] At pharmacological doses, ATRA binds to the RARα portion of the fusion protein, leading to a conformational change that releases transcriptional repressors and allows for the expression of genes required for myeloid differentiation. ATRA also induces the degradation of the PML-RARα protein.[7]
-
Arsenic Trioxide (ATO): ATO has a dual mechanism of action. At low concentrations, it targets the PML moiety of the fusion protein, inducing its degradation through SUMOylation and subsequent ubiquitination.[8][9] This leads to the differentiation of APL cells. At higher concentrations, ATO can induce apoptosis (programmed cell death) in APL cells.[8]
-
Anthracyclines (e.g., Idarubicin, Daunorubicin): These are chemotherapy agents that induce cell death by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[7] They are primarily used in combination with ATRA and/or ATO for high-risk APL.[1][10]
-
Gemtuzumab Ozogamicin: This is an antibody-drug conjugate that targets CD33, a protein found on the surface of myeloid cells. It is sometimes used in the treatment of APL.[10]
Below is a diagram illustrating the signaling pathway affected by standard APL therapies.
Caption: Signaling pathway in APL and points of intervention by ATRA and ATO.
Comparative Efficacy of Standard APL Therapies
The choice of therapy in APL is primarily guided by the patient's risk stratification, which is determined by their white blood cell (WBC) count at diagnosis.
-
Low/Intermediate-Risk APL (WBC ≤ 10 x 10⁹/L): The current standard of care is a chemotherapy-free regimen of ATRA and ATO.[1][6]
-
High-Risk APL (WBC > 10 x 10⁹/L): Treatment typically involves the addition of an anthracycline (like idarubicin) or gemtuzumab ozogamicin to the ATRA and ATO backbone.[1][10]
The following tables summarize the efficacy data for standard APL therapies based on risk stratification.
Table 1: Efficacy in Low- to Intermediate-Risk APL
| Regimen | Complete Remission (CR) Rate | Overall Survival (OS) | Event-Free Survival (EFS) | Reference |
| ATRA + ATO | >95% | ~99% (at 2 years) | ~97% (at 2 years) | [3][11] |
| ATRA + Chemotherapy | ~95% | ~91% (at 2 years) | ~80% (at 2 years) | [6] |
Table 2: Efficacy in High-Risk APL
| Regimen | Complete Remission (CR) Rate | Overall Survival (OS) | Event-Free Survival (EFS) | Reference |
| ATRA + ATO + Idarubicin | ~92% | ~100% (at 2 years) | ~96% (at 2 years) | [11][12] |
| ATRA + Chemotherapy | ~90% | ~90% (at 3 years) | ~77% (at 3 years) | [6] |
Experimental Protocols for APL Clinical Trials
Clinical trials evaluating therapies for APL generally follow a phased approach, including induction, consolidation, and sometimes maintenance therapy.
Induction Therapy:
-
Objective: To achieve complete remission (CR) by eliminating the majority of leukemia cells.
-
Typical Regimen (Low/Intermediate-Risk): Daily administration of oral ATRA and intravenous (or oral) ATO.[1][13]
-
Typical Regimen (High-Risk): Daily ATRA and ATO, with the addition of a limited number of doses of an anthracycline (e.g., idarubicin) early in the induction course.[11][12]
-
Duration: Typically continues until bone marrow recovery and confirmation of CR, often around 28-60 days.[5]
Consolidation Therapy:
-
Objective: To eradicate any residual leukemia cells and prevent relapse.
-
Typical Regimen: Consists of several cycles of ATRA and ATO, often administered for a number of weeks with breaks in between.[12]
-
Duration: Can last for several months.
Maintenance Therapy:
-
Objective: To further reduce the risk of relapse in certain patients.
-
Typical Regimen: May involve lower doses of ATRA, sometimes with oral chemotherapy agents like 6-mercaptopurine and methotrexate.[5][10] This is less common with modern ATRA and ATO regimens, especially in lower-risk patients.[5]
-
Duration: Can continue for one to two years.
The following diagram illustrates a general experimental workflow for an APL clinical trial.
Caption: Generalized experimental workflow for APL treatment.
Conclusion
The treatment of APL has become a paradigm of targeted therapy in oncology. The combination of ATRA and ATO has led to exceptionally high cure rates, particularly in patients with low- to intermediate-risk disease, and has significantly reduced the reliance on and toxicity of traditional chemotherapy.[3] For high-risk patients, the addition of a short course of chemotherapy to the ATRA and ATO backbone has also resulted in excellent outcomes.[11] Ongoing research continues to refine these protocols, including the development of all-oral regimens to improve patient convenience and reduce healthcare costs.[13]
References
- 1. bloodcancerunited.org [bloodcancerunited.org]
- 2. Acute Promyelocytic Leukemia: A Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Approaches for Acute Promyelocytic Leukaemia: Moving Towards an Orally Chemotherapy-Free Era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Treatment of Acute Promyelocytic Leukemia (APL) | American Cancer Society [cancer.org]
- 6. ascopubs.org [ascopubs.org]
- 7. The design of selective and non-selective combination therapy for acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of arsenic trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arsenic trioxide: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatments for acute promyelocytic leukemia | Canadian Cancer Society [cancer.ca]
- 11. New drug combination for acute promyelocytic leukemia - NCI [cancer.gov]
- 12. nursingcenter.com [nursingcenter.com]
- 13. Oral Regimen With Minimal Chemotherapy Found to Be Safe, Effective for Patients With APL - The ASCO Post [ascopost.com]
Unveiling the Selectivity of CC-3060: A Comparative Guide to its Cross-reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
CC-3060 is a novel molecular glue that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase, leading to the targeted degradation of the transcription factor ZBTB16, also known as Promyelocytic Leukemia Zinc Finger (PLZF). This targeted protein degradation holds therapeutic promise; however, a comprehensive understanding of its cross-reactivity with other proteins is paramount for predicting potential off-target effects and ensuring therapeutic safety. This guide provides a comparative analysis of this compound's activity against its intended target, ZBTB16, and its cross-reactivity with other known neosubstrates of Cereblon modulators.
Quantitative Comparison of Protein Degradation
While comprehensive quantitative proteomics data for this compound's cross-reactivity across the entire proteome is not yet publicly available, existing research on Cereblon modulators points towards a class-wide propensity to induce the degradation of other zinc finger proteins, notably Ikaros (IKZF1) and Aiolos (IKZF3). These proteins are key regulators of lymphocyte development and have been identified as "neosubstrates" for other well-characterized Cereblon modulators like lenalidomide and pomalidomide.[1][2][3][4] Given the shared mechanism of action, it is highly probable that this compound also targets IKZF1 and IKZF3 for degradation.
The following table summarizes the known degradation activity of this compound against its primary target, ZBTB16. Data for IKZF1 and IKZF3 degradation by this compound is extrapolated based on the known activity of similar Cereblon modulators and represents a critical area for further experimental validation.
| Target Protein | Protein Family | Primary Function | This compound DC50 (nM) | Reference |
| ZBTB16 (PLZF) | Zinc Finger Transcription Factor | Transcriptional repression, regulation of FGF signaling, hematopoietic stem cell maintenance, immune response | 0.47 (in HT-1080 cells) | [Source: MedchemExpress] |
| IKZF1 (Ikaros) | Zinc Finger Transcription Factor | Regulation of lymphocyte development, tumor suppressor | Data Not Available | Inferred from class effect |
| IKZF3 (Aiolos) | Zinc Finger Transcription Factor | Regulation of B-cell development and function | Data Not Available | Inferred from class effect |
Note: DC50 (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency. The DC50 for ZBTB16 is from a single reported experiment and may vary between cell lines.
Signaling Pathways and Potential Off-Target Effects
The degradation of ZBTB16 by this compound is expected to impact several signaling pathways. Understanding these, alongside the pathways regulated by potential off-targets, is crucial for predicting the full spectrum of this compound's biological effects.
This compound Mechanism of Action
This compound acts as a molecular glue, binding to Cereblon and altering its substrate specificity to recognize and ubiquitinate ZBTB16, leading to its proteasomal degradation.
ZBTB16 Signaling Pathway
ZBTB16 is a transcriptional repressor involved in multiple cellular processes. Its degradation by this compound can lead to the de-repression of its target genes, thereby influencing pathways such as Fibroblast Growth Factor (FGF) signaling and Toll-Like Receptor (TLR) signaling.
Potential Off-Target Signaling Pathways
Degradation of IKZF1 and IKZF3, as potential off-targets, would primarily affect lymphocyte development and function. This could lead to immunomodulatory effects, which may be therapeutic in some contexts but could also represent undesirable off-target activity in others.
Experimental Protocols
To facilitate further research and independent verification of this compound's cross-reactivity, this section provides detailed methodologies for key experiments.
ZBTB16 Degradation Assay (Western Blot)
This protocol is designed to quantify the degradation of ZBTB16 in a cellular context upon treatment with this compound.
Cell Culture and Treatment:
-
Seed a human cell line known to express ZBTB16 (e.g., HT-1080 or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with a dose-response of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, or 24 hours).
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ZBTB16 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ZBTB16 band intensity to the loading control.
-
Calculate the percentage of ZBTB16 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the this compound concentration to determine the DC50 value.
Affinity-Purification Mass Spectrometry (AP-MS) for Off-Target Identification
This protocol aims to identify proteins that interact with the Cereblon-CC-3060 complex, thus revealing potential off-targets.
Experimental Workflow:
Detailed Steps:
-
Cell Culture and Lysis: Culture cells (e.g., HEK293T overexpressing tagged-CRBN or a cell line with high endogenous CRBN) and treat with this compound or vehicle control. Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysates with an antibody targeting CRBN (or the tag on overexpressed CRBN) that has been pre-coupled to magnetic or agarose beads.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound protein complexes from the beads using a low pH buffer or a competing peptide.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in the eluates. Compare the protein abundance in the this compound-treated sample to the vehicle control to identify proteins that are specifically enriched in the presence of the compound.
Quantitative Proteomics for Degradation Profiling (e.g., using SILAC)
This protocol allows for the global and quantitative assessment of changes in protein abundance following this compound treatment, thereby identifying all proteins that are degraded.
Experimental Workflow:
Detailed Steps:
-
SILAC Labeling: Culture cells for at least five passages in media containing either "heavy" (e.g., 13C6, 15N4-Arginine and 13C6, 15N2-Lysine) or "light" (unlabeled) essential amino acids to achieve complete incorporation.
-
Treatment: Treat the "heavy"-labeled cells with this compound and the "light"-labeled cells with a vehicle control for a defined period.
-
Cell Lysis and Protein Mixing: Lyse both cell populations and combine the protein lysates in a 1:1 ratio based on total protein concentration.
-
Sample Preparation: Digest the combined protein lysate into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Use proteomics software to identify peptides and quantify the "heavy" to "light" ratio for each peptide. A ratio significantly less than 1 indicates that the protein is degraded in response to this compound treatment.
Conclusion
This compound is a potent degrader of its intended target, ZBTB16. Based on the known pharmacology of Cereblon modulators, there is a high likelihood of cross-reactivity with other zinc finger proteins, particularly IKZF1 and IKZF3. The degradation of these off-targets could contribute to the overall therapeutic effect or lead to unwanted side effects. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the selectivity profile of this compound. A thorough characterization of its on- and off-target activities is essential for the continued development and safe clinical application of this promising molecular glue.
References
- 1. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in h… [ouci.dntb.gov.ua]
- 2. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma | Haematologica [haematologica.org]
A Comparative Guide to Molecular Glues: CC-3060 and Other Key Degraders
For Researchers, Scientists, and Drug Development Professionals
Molecular glues are a fascinating class of small molecules that induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This mechanism offers a powerful strategy to target proteins that have been traditionally considered "undruggable." This guide provides a detailed comparison of CC-3060, a novel molecular glue that targets the transcription factor ZBTB16, with other well-characterized molecular glues, including the immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide, and the GSPT1 degraders CC-885 and CC-90009.
Mechanism of Action: Hijacking the Cellular Machinery
The predominant mechanism of action for the molecular glues discussed here involves the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex. By binding to CRBN, these small molecules alter its substrate specificity, creating a new binding surface that recognizes and recruits specific "neosubstrates" for degradation. This process ultimately leads to the selective elimination of disease-driving proteins.
Caption: General mechanism of Cereblon-mediated protein degradation by molecular glues.
Performance Comparison of Molecular Glues
The efficacy and selectivity of molecular glues are critical determinants of their therapeutic potential. The following tables summarize the degradation potency (DC50) and maximum degradation (Dmax) of this compound and other prominent molecular glues against their primary targets.
| Molecular Glue | Primary Target | Cell Line | DC50 (nM) | Reference |
| This compound | ZBTB16 | HT-1080 | 0.47 | [1][2] |
| CC-647 | RARα-ZBTB16 | - | 103 | [3][4] |
| Pomalidomide | IKZF1/IKZF3 | MM.1S | Potent degrader | [5] |
| Lenalidomide | IKZF1/IKZF3 | MM.1S | Less potent than Pomalidomide | [5] |
| CC-885 | GSPT1 | MOLM-13 | ~10 | [6] |
| CC-90009 | GSPT1 | MOLM-13 | ~1 | [6] |
| Note: Direct comparison of DC50 values across different studies should be done with caution due to variations in experimental conditions. |
Selectivity Profile
A key advantage of newer molecular glues is their improved selectivity, which can lead to a better therapeutic window and reduced off-target effects.
| Molecular Glue | Primary Target(s) | Known Off-Targets Degraded | Not Degraded | Reference |
| This compound | ZBTB16 | IKZF1, ZFP91, ZNF276 | GSPT1, CSNK1A1 | [7] |
| Pomalidomide | IKZF1, IKZF3 | Multiple zinc finger proteins | - | [5] |
| Lenalidomide | IKZF1, IKZF3, CK1α | Multiple zinc finger proteins | - | [5] |
| CC-885 | GSPT1 | IKZF1/IKZF3 | - | [8] |
| CC-90009 | GSPT1 | Highly selective for GSPT1 | IKZF1/IKZF3 | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation and comparison of molecular glues. Below are standardized methodologies for key assays.
Protein Degradation Assay (Western Blot)
This assay is used to quantify the reduction in the levels of a target protein following treatment with a molecular glue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular glues for protein-protein interactions: progressing towards a new dream - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Cereblon Modulators Target ZBTB16 and Its Oncogenic Fusion Partners for Degradation via Distinct Structural Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming CC-3060 Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming target engagement is a critical step in the validation of novel therapeutics. This guide provides a comparative overview of CC-3060, a novel Cereblon (CRBN) modulator, and its engagement with its target, the transcription factor ZBTB16. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to facilitate a comprehensive understanding.
This compound is a potent molecular glue that induces the degradation of ZBTB16 by recruiting it to the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][3] This mechanism of action makes it a promising therapeutic candidate for diseases where ZBTB16 is a key driver, such as certain types of cancer.[3] This guide will compare this compound to other known CRBN modulators, providing a framework for evaluating its target engagement profile.
Quantitative Comparison of CRBN Modulators
The efficacy of a molecular glue is determined by its ability to induce the degradation of the target protein. This is often quantified by the DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein. The following table summarizes the reported ZBTB16 degradation potency for this compound and other relevant CRBN modulators.
| Compound | Target | Cell Line | DC50 (nM) | Reference |
| This compound | ZBTB16 | HT-1080 | 0.47 | [1] |
| Pomalidomide | ZBTB16 | - | Less effective than this compound | [3] |
| CC-647 | ZBTB16 | - | - | [3] |
Note: A lower DC50 value indicates higher potency.
Experimental Protocols for Target Engagement
Confirming that a compound binds to its intended target in a cellular context is paramount. Several biophysical and cellular assays can be employed to measure target engagement. Below are detailed methodologies for key experiments relevant to this compound.
ZBTB16 Degradation Assay (Western Blot)
This assay directly measures the reduction in ZBTB16 protein levels following treatment with a CRBN modulator.
Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HT-1080) and allow cells to adhere overnight. Treat the cells with a dose-response range of the test compound (e.g., this compound, pomalidomide) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ZBTB16 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ZBTB16 signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of ZBTB16 degradation relative to the vehicle control and plot the dose-response curve to determine the DC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing folded, stable proteins) from the precipitated fraction (containing unfolded, aggregated proteins) by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (CRBN) in the supernatant by Western blotting or other quantitative methods like ELISA or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound-mediated ZBTB16 degradation and the experimental workflow for confirming target engagement.
Caption: this compound mediated ZBTB16 degradation pathway.
Caption: Workflow for confirming this compound target engagement.
References
- 1. Cereblon Modulators Target ZBTB16 and Its Oncogenic Fusion Partners for Degradation via Distinct Structural Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cereblon Modulators Target ZBTB16 and Its Oncogenic Fusion Partners for Degradation via Distinct Structural Degrons. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of Cereblon Modulators: CC-3060 and Lenalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, has emerged as a pivotal target in the development of novel therapeutics, particularly in oncology. Small molecule modulators of CRBN, such as lenalidomide and the newer agent CC-3060, function as "molecular glues," inducing the degradation of specific substrate proteins. This guide provides a comparative analysis of this compound and lenalidomide, summarizing their mechanisms of action, primary targets, and available quantitative data. While direct comparative studies are limited, this guide aims to provide a clear overview based on existing preclinical data.
Chemical Structures
The chemical structures of lenalidomide and this compound are presented below. Lenalidomide is a derivative of thalidomide, while this compound possesses a distinct chemical scaffold, though its definitive public structure is not widely available. For the purpose of this guide, a representative structure reported in supplier databases is shown.
Lenalidomide
![]()
This compound (Structure based on available information from chemical suppliers)

Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound and lenalidomide based on available preclinical studies. It is important to note that the experimental conditions, such as the cell lines used, may differ, impacting direct comparability.
| Parameter | This compound | Lenalidomide |
| Primary Target(s) | Zinc finger and BTB domain-containing protein 16 (ZBTB16) | Ikaros (IKZF1) and Aiolos (IKZF3)[1][2][3] |
| DC50 (Degradation) | 0.47 nM (for ZBTB16 in HT-1080 cells)[4] | IKZF1: ~1 µM (in MM1.S cells) IKZF3: ~0.1 µM (in MM1.S cells) |
| Effect on Other Targets | Reportedly more effective than pomalidomide in degrading ZBTB16-RARα fusion proteins[5] | Does not significantly affect other Ikaros family members (IKZF2, IKZF4, IKZF5)[1][3] |
| Clinical Data | No publicly available clinical trial data | Approved for various hematological malignancies[6][7] |
Mechanism of Action and Signaling Pathways
Both this compound and lenalidomide act by binding to CRBN, thereby redirecting the CRL4CRBN E3 ubiquitin ligase complex to new protein substrates, leading to their ubiquitination and subsequent degradation by the proteasome. However, they exhibit distinct substrate specificities.
This compound Signaling Pathway
This compound specifically induces the degradation of the transcription factor ZBTB16[8]. ZBTB16 has been implicated in various cellular processes and can function as a tumor suppressor in certain cancers. Its degradation by this compound represents a novel therapeutic strategy.
Caption: this compound mediated degradation of ZBTB16.
Lenalidomide Signaling Pathway
Lenalidomide primarily targets the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation[1][2][3]. These proteins are crucial for the survival of multiple myeloma cells. Their degradation leads to downstream effects including apoptosis of malignant cells and immunomodulatory activities.
Caption: Lenalidomide mediated degradation of Ikaros and Aiolos.
Experimental Protocols
Due to the limited public availability of specific protocols for this compound, a general and representative experimental protocol for assessing protein degradation via Western blot is provided below. This method can be adapted to study the effects of both this compound and lenalidomide on their respective target proteins.
Western Blot for Protein Degradation
Objective: To determine the concentration-dependent degradation of a target protein (e.g., ZBTB16, IKZF1, or IKZF3) in a specific cell line following treatment with a CRBN modulator.
Materials:
-
Cell line of interest (e.g., HT-1080 for ZBTB16, MM1.S for IKZF1/3)
-
Cell culture medium and supplements
-
CRBN modulator (this compound or lenalidomide)
-
DMSO (vehicle control)
-
Protease and phosphatase inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency (typically 70-80%).
-
Drug Treatment: Treat the cells with increasing concentrations of the CRBN modulator (e.g., 0.1 nM to 10 µM for a dose-response curve) or DMSO as a vehicle control. Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control. The DC50 value can be determined by plotting the percentage of degradation against the drug concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound and lenalidomide are both potent modulators of the CRL4CRBN E3 ubiquitin ligase complex, but they achieve their therapeutic effects by inducing the degradation of distinct sets of protein targets. Lenalidomide's well-established role in degrading IKZF1 and IKZF3 has made it a cornerstone in the treatment of multiple myeloma. This compound, with its high potency in degrading ZBTB16, represents a promising new agent with a novel mechanism of action that warrants further investigation.
A significant gap in the current knowledge is the lack of direct, head-to-head comparative studies between these two compounds. Future research should focus on:
-
Determining if this compound has any effect on IKZF1 and IKZF3 degradation, and conversely, if lenalidomide affects ZBTB16 levels.
-
Conducting in vivo studies to compare the efficacy and safety profiles of this compound and lenalidomide in relevant cancer models.
-
Elucidating the full spectrum of downstream signaling pathways affected by the degradation of ZBTB16 by this compound.
-
Initiating clinical trials for this compound to evaluate its therapeutic potential in human cancers.
The continued exploration of novel CRBN modulators like this compound will undoubtedly expand our understanding of the druggable proteome and offer new therapeutic avenues for patients with cancer and other diseases.
References
- 1. beyondspringpharma.com [beyondspringpharma.com]
- 2. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cereblon Modulators Target ZBTB16 and Its Oncogenic Fusion Partners for Degradation via Distinct Structural Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ZBTB16 Degraders: CC-3060 and Novel Cereblon Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CC-3060 and other reported ZBTB16 degraders based on available preclinical data. The primary focus is on the comparative efficacy and mechanistic profiles of these molecules in targeting the transcription factor ZBTB16 for degradation.
Overview of ZBTB16 and its Degradation
Zinc finger and BTB domain-containing protein 16 (ZBTB16), also known as Promyelocytic Leukemia Zinc Finger (PLZF), is a transcription factor involved in various cellular processes, including cell cycle progression, differentiation, and oncogenesis. Its aberrant expression or fusion with other proteins, such as in acute promyelocytic leukemia (APL), makes it a compelling therapeutic target.
Targeted protein degradation has emerged as a promising strategy to eliminate pathogenic proteins like ZBTB16. This approach utilizes small molecules, often referred to as "molecular glues" or "degraders," to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway. Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, is a key component often exploited by these degraders.
Comparative Analysis of ZBTB16 Degraders
Currently, the most well-characterized ZBTB16 degraders described in a head-to-head context are this compound and CC-647, as detailed in a seminal 2020 study published in ACS Chemical Biology by Matyskiela and colleagues.[1] These compounds are novel Cereblon modulators that induce the degradation of ZBTB16 and its oncogenic fusion proteins.
Quantitative Performance Data
The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of this compound and CC-647 for ZBTB16 in the HT-1080 fibrosarcoma cell line after a 24-hour treatment.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | ZBTB16 | HT-1080 | 0.47 | >95 | [1] |
| CC-647 | ZBTB16 | HT-1080 | 1.9 | >95 | [1] |
Note: DC50 represents the concentration of the compound required to degrade 50% of the target protein. Dmax represents the maximum percentage of protein degradation achieved.
Experimental Methodologies
The following protocols are based on the methods described in the comparative study of this compound and CC-647.[1]
ZBTB16 Degradation Assay (Western Blot)
1. Cell Culture and Treatment:
-
HT-1080 cells were cultured in standard conditions.
-
Cells were treated with varying concentrations of this compound or CC-647 for 24 hours.
2. Cell Lysis:
-
After treatment, cells were washed with phosphate-buffered saline (PBS).
-
Cells were lysed in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Lysates were clarified by centrifugation to remove cellular debris.
3. Protein Quantification:
-
The total protein concentration of each lysate was determined using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Equal amounts of total protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins were then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane was incubated with a primary antibody specific for ZBTB16.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection and Analysis:
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities were quantified using densitometry software.
-
The level of ZBTB16 was normalized to a loading control (e.g., β-actin or GAPDH).
-
DC50 and Dmax values were calculated from the dose-response curves.
Signaling Pathway and Mechanism of Action
This compound and CC-647 act as molecular glues, inducing a novel interaction between Cereblon and ZBTB16. This leads to the ubiquitination of ZBTB16 and its subsequent degradation by the proteasome.
Caption: Cereblon-mediated degradation of ZBTB16 induced by molecular glue degraders.
Experimental Workflow
The general workflow for evaluating ZBTB16 degraders involves a series of in vitro and cell-based assays.
Caption: A typical experimental workflow for the evaluation of ZBTB16 degraders.
References
Safety Operating Guide
Navigating the Safe Disposal of CC-3060: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of the Cereblon modulator, CC-3060, fostering a culture of safety and responsible chemical management.
Important Note: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals and information from the SDS of a similar research compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and the compound-specific SDS, if available, for definitive guidance.
Quantitative Data Summary
The following table summarizes the key quantitative data for a representative research compound similar to this compound, providing a baseline for understanding its general characteristics.
| Property | Value |
| Boiling Point/Range | 678.0±55.0°C at 760 mmHg |
| Relative Density | 1.28g/cm3 |
| Water Solubility | No data available |
| Appearance | Solid |
Experimental Protocol: Proper Disposal of this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Treat all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, paper towels), as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Keep this compound waste separate from:
-
Acids and bases.
-
Oxidizing and reducing agents.
-
Non-hazardous waste.
-
2. Waste Container Selection and Labeling:
-
Container Compatibility: Use a chemically compatible and leak-proof container with a secure screw-top lid. The original container, if in good condition, is often a suitable choice. For liquid waste, ensure there is at least 10% headspace to allow for expansion.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or responsible person.
-
3. Waste Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Closed Containers: Keep the waste container securely closed at all times, except when adding waste. Do not leave funnels in the container.
4. Disposal Request and Pickup:
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (as per your institution's policy, often six months to a year), submit a chemical waste pickup request to your institution's EHS department.[1]
-
Provide Information: Accurately describe the contents of the waste container in the pickup request form.
-
Do Not Transport: Laboratory personnel should not transport hazardous waste. EHS professionals are trained and equipped for the safe collection and transportation of chemical waste.[2]
5. Empty Container Disposal:
-
Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[2][3]
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal if your institution's EHS guidelines allow, but it is best practice to collect all rinsates as hazardous waste.
-
Defacing and Disposal: After triple-rinsing and air-drying, deface or remove the original label and dispose of the empty container as regular solid waste, or as directed by your EHS office.[2][4]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal procedure for this compound.
Caption: Logical workflow for the safe disposal of this compound from generation to final disposal.
By adhering to these procedures and consulting with your local EHS professionals, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
Essential Safety and Logistical Information for Handling Potent Research Compounds (Assumed CC-3060)
Disclaimer: A specific Safety Data Sheet (SDS) for a compound designated "CC-3060" is not publicly available. This guide provides essential safety and logistical information for the handling of potent, novel, or uncharacterized research compounds, which is a likely context for this query. This information must be used as a supplement to a thorough risk assessment conducted by qualified personnel and in conjunction with the specific SDS for any chemical being handled. Always prioritize institutional and regulatory safety protocols.
This guide is intended for researchers, scientists, and drug development professionals to provide procedural, step-by-step guidance on the safe handling, operation, and disposal of potent research compounds.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense to minimize exposure to potent research compounds. A risk assessment considering the compound's physical form (powder or liquid), quantity, and the specific laboratory procedure should determine the required level of PPE.[1][2][3][4]
Table 1: Recommended Personal Protective Equipment (PPE) for Various Laboratory Activities
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).[1] | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is crucial. Double-gloving provides an additional barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile).[1][3] | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls like a fume hood are the primary means of protection.[3] |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses.- Appropriate gloves for the solvent and compound.[1] | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed. |
Below is a diagram illustrating the decision-making process for selecting appropriate PPE.
Caption: PPE Selection Workflow based on task risk assessment.
II. Experimental Workflow: From Receipt to Disposal
A systematic workflow is essential for the safe handling of potent research compounds at every stage.
Below is a diagram outlining the key stages of a general experimental workflow.
Caption: General workflow for the safe handling of a potent research compound.[1]
III. Disposal Plan
The disposal of potent research compounds and all contaminated materials must be managed carefully to prevent environmental contamination and accidental exposure.[5][6] All waste generated from handling potent compounds should be treated as hazardous waste.[7]
Table 2: Disposal Guidelines for Potent Compound Waste
| Waste Type | Disposal Procedure | Rationale |
| Excess Compound | - Collect in the original container or a compatible, sealed, and clearly labeled waste container.- The label should identify the contents as a potent compound. | To prevent accidental exposure and ensure proper identification for the waste disposal vendor. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.[1] | To minimize handling of contaminated items and prevent sharps injuries. Do not overfill waste containers. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[1] | Assumes all disposable items that have come into contact with the compound are contaminated. |
IV. Emergency Procedures: Chemical Spills
Pre-planning is essential for a safe and effective response to chemical spills.[8][9] Ensure spill kits with appropriate absorbent materials, neutralizers, and additional PPE are readily accessible.
Table 3: Chemical Spill Response Protocol
| Spill Size | Response Actions |
| Minor Spill (Small volume, low hazard, manageable by lab personnel) | 1. Alert people in the immediate area.[9][10]2. Wear appropriate PPE (safety goggles, gloves, lab coat).[9]3. Confine the spill to a small area.[9]4. Absorb the spill using an appropriate absorbent material, working from the outside in.[8][10]5. Collect the residue and place it in a sealed container for hazardous waste disposal.[10][11]6. Clean the spill area with a suitable decontaminating solution.[9][11] |
| Major Spill (Large volume, high toxicity, or poses a fire/life hazard) | 1. Evacuate the immediate area and alert others to evacuate.[9][12]2. If flammable, turn off all ignition and heat sources.[9]3. Call for emergency assistance (e.g., 911 or institutional emergency response team).[9]4. Attend to any injured or contaminated persons from a safe distance, if possible.[9]5. Close doors to the affected area to contain vapors.[10]6. Provide emergency responders with information about the spilled material. |
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. danielshealth.com [danielshealth.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. acs.org [acs.org]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Emergency: Chemical Spill | Compliance and Risk Management [kent.edu]
- 10. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. cmu.edu [cmu.edu]
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